8-Amino-2-(4-aminophenyl)chromen-4-one
Description
Structure
3D Structure
Properties
CAS No. |
199460-09-8 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
8-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)14-8-13(18)11-2-1-3-12(17)15(11)19-14/h1-8H,16-17H2 |
InChI Key |
CVYYMAGFKTYJAG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=CC=C(C=C3)N |
Synonyms |
4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Amino-2-(4-aminophenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-Amino-2-(4-aminophenyl)chromen-4-one, a diamino-substituted flavone derivative. The synthesis involves a multi-step process commencing with commercially available starting materials and proceeding through key intermediates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and logical workflow.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed to proceed through a dinitro precursor, 8-nitro-2-(4-nitrophenyl)chromen-4-one. This intermediate is then subjected to a reduction reaction to yield the final diamino product. The key stages of this synthesis are:
-
Step 1: Nitration of 2'-hydroxyacetophenone to introduce a nitro group at the 3'-position, yielding 2'-hydroxy-3'-nitroacetophenone.
-
Step 2: Synthesis of the Flavone Core via the Baker-Venkataraman rearrangement, reacting 2'-hydroxy-3'-nitroacetophenone with 4-nitrobenzoyl chloride to form a 1,3-diketone intermediate.
-
Step 3: Acid-Catalyzed Cyclization of the 1,3-diketone to form the chromen-4-one ring system, resulting in 8-nitro-2-(4-nitrophenyl)chromen-4-one.
-
Step 4: Reduction of the Dinitro Compound to simultaneously convert both nitro groups to amino groups, affording the target molecule, this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for the key compounds.
Step 1: Synthesis of 2'-Hydroxy-3'-nitroacetophenone (Intermediate 1)
Reaction: Nitration of 2'-hydroxyacetophenone.
Experimental Protocol: In a flask maintained at 0-5 °C, 2'-hydroxyacetophenone (1.0 eq) is dissolved in concentrated sulfuric acid. A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with cold water until the washings are neutral, and dried. The crude product is a mixture of 3'- and 5'-nitro isomers, which can be separated by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 2'-hydroxy-3'-nitroacetophenone as a pale yellow solid.
Quantitative Data for Intermediate 1:
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | - |
| Molecular Weight | 181.15 g/mol | - |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 96-98 °C | - |
| Yield | ~40-50% (after separation) | [1] |
Step 2 & 3: Synthesis of 8-Nitro-2-(4-nitrophenyl)chromen-4-one (Intermediate 2) via Baker-Venkataraman Rearrangement and Cyclization
Reaction: Formation of the dinitro-flavone core.
Experimental Protocol:
-
Part A: Acylation: To a solution of 2'-hydroxy-3'-nitroacetophenone (1.0 eq) in anhydrous pyridine, 4-nitrobenzoyl chloride (1.2 eq) is added portion-wise at 0 °C. The mixture is then stirred at room temperature for 12-16 hours. The reaction mixture is poured into ice-cold dilute hydrochloric acid to precipitate the ester, 2-acetyl-6-nitrophenyl 4-nitrobenzoate. The solid is filtered, washed with water, and dried.
-
Part B: Baker-Venkataraman Rearrangement: The dried ester from Part A is dissolved in anhydrous pyridine, and powdered potassium hydroxide (3.0 eq) is added. The mixture is stirred at room temperature for 3-4 hours, during which the potassium salt of the 1,3-diketone precipitates. The reaction is monitored by TLC.
-
Part C: Cyclization: The reaction mixture from Part B is acidified with glacial acetic acid and a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated at 100 °C for 2 hours to effect cyclization. After cooling, the mixture is poured into ice water, and the precipitated 8-nitro-2-(4-nitrophenyl)chromen-4-one is filtered, washed with water, and recrystallized from a suitable solvent like ethanol or acetic acid.
Quantitative Data for Intermediate 2:
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₈N₂O₆ | - |
| Molecular Weight | 312.24 g/mol | - |
| Appearance | Yellow solid | - |
| Melting Point | >250 °C | - |
| Yield | ~60-70% (from 2'-hydroxy-3'-nitroacetophenone) | Estimated |
Step 4: Synthesis of this compound (Final Product)
Reaction: Reduction of the dinitro-flavone.
Experimental Protocol (Method A: Catalytic Hydrogenation): 8-Nitro-2-(4-nitrophenyl)chromen-4-one (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 6-8 hours. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a celite bed, and the solvent is evaporated under reduced pressure. The resulting solid is purified by recrystallization to yield this compound.
Experimental Protocol (Method B: Reduction with SnCl₂/HCl): To a stirred solution of 8-nitro-2-(4-nitrophenyl)chromen-4-one (1.0 eq) in ethanol, an excess of stannous chloride dihydrate (SnCl₂·2H₂O, 6-8 eq) is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the mixture is poured into ice water and basified with a saturated sodium bicarbonate solution or dilute sodium hydroxide to precipitate the product. The solid is filtered, washed thoroughly with water, and dried. Purification is achieved by column chromatography or recrystallization.
Quantitative Data for the Final Product:
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O₂ | - |
| Molecular Weight | 252.27 g/mol | - |
| Appearance | Yellowish solid | - |
| Melting Point | Not explicitly found | - |
| Yield (Catalytic Hydrogenation) | >80% | Estimated |
| Yield (SnCl₂/HCl) | ~70-80% | Estimated |
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and the general experimental workflow.
Caption: Overall synthesis pathway for this compound.
Caption: General experimental workflow for synthesis and analysis.
Concluding Remarks
The described synthetic pathway provides a viable and logical approach for the laboratory-scale preparation of this compound. The presented protocols are based on established organic chemistry reactions and can be adapted and optimized by skilled researchers. The choice of the reduction method in the final step may depend on the available equipment and the desired purity of the final compound, with catalytic hydrogenation generally offering cleaner reaction profiles. Further investigation into the biological activities of this compound and its derivatives may be warranted, given the known pharmacological importance of the flavone scaffold.
References
8-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide on its Presumed Mechanism of Action
Disclaimer: Direct experimental studies detailing the mechanism of action for 8-Amino-2-(4-aminophenyl)chromen-4-one are not extensively available in the public domain. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related aminoflavones and 2-phenylchromen-4-one derivatives. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research.
Introduction
This compound belongs to the flavonoid class of compounds, specifically the aminoflavone subclass. Flavonoids are a diverse group of polyphenolic compounds widely found in nature, known for their broad spectrum of biological activities. The introduction of amino groups into the flavonoid scaffold can significantly modulate their pharmacological properties, often enhancing their anticancer and anti-inflammatory effects. This document outlines the probable signaling pathways and molecular interactions of this compound based on evidence from analogous compounds.
Core Putative Mechanisms of Action
The biological activity of this compound is likely multifaceted, primarily revolving around anti-inflammatory and anticancer effects. These are presumed to be mediated through the modulation of key signaling pathways and enzymes.
Anti-inflammatory Activity
The anti-inflammatory effects of aminoflavones are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The primary hypothesized pathways are the NF-κB and MAPK signaling pathways.
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Aminoflavones are thought to inhibit this pathway at various levels.
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. Key MAPK subfamilies involved in inflammation include ERK, JNK, and p38. These kinases can be activated by various stimuli and, in turn, activate downstream transcription factors that promote the expression of inflammatory mediators.
Anticancer Activity
The anticancer properties of chromen-4-one derivatives are believed to stem from their ability to inhibit key enzymes involved in cell proliferation and to induce apoptosis.[1]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately cell death. Several chromone derivatives have been shown to inhibit topoisomerase I and/or II.[1]
-
Kinase Inhibition: Many chromone derivatives have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer. For example, some have shown inhibitory activity against Bcr-Abl tyrosine kinase, which is a key driver in certain types of leukemia.[1]
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Chromone derivatives have been observed to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminoflavones is highly dependent on the number and position of amino and hydroxyl groups on the flavonoid backbone.
-
Position of Amino Groups: The placement of amino groups on the A, B, or C rings can significantly impact activity. For instance, studies on other aminoflavones have shown that substitutions at the 3' and 4'-positions of the B-ring can enhance antiproliferative activity.
-
Hydroxyl Groups: The presence and position of hydroxyl groups are also crucial. They can influence the antioxidant properties and the ability of the molecule to interact with biological targets.
| Structural Feature | Observed Effect in Related Flavonoids | Reference |
| Amino group at 4'-position | Inhibition of protein tyrosine kinase activity. | [2] |
| Amino groups at 3'- and 4'-positions | Increased in vitro antiproliferative activity against leukemia cells. | [2] |
| Hydroxyl groups at C-5 and C-4' positions | Enhance anti-inflammatory function. | |
| Double bond between C2-C3 | Promotes anti-inflammatory activity. |
Experimental Protocols for Future Investigation
To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
-
Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines and normal cell lines.
-
Western Blot Analysis: To investigate the effect of the compound on the protein expression levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, JNK, p38).
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with the compound and an inflammatory stimulus.
-
Topoisomerase Inhibition Assay: To directly measure the inhibitory effect of the compound on topoisomerase I and II activity.
-
Kinase Inhibition Assays: To screen the compound against a panel of protein kinases to identify specific targets.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if the compound induces apoptosis and to elucidate the underlying mechanisms.
In Vivo Models
-
Animal Models of Inflammation: To evaluate the anti-inflammatory efficacy of the compound in models such as LPS-induced endotoxemia or carrageenan-induced paw edema.
-
Xenograft Models of Cancer: To assess the antitumor activity of the compound in vivo by implanting human cancer cells into immunocompromised mice.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on related aminoflavones and chromen-4-one derivatives provides a strong basis for hypothesizing its biological activities. It is plausible that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways and demonstrates anticancer properties via topoisomerase and/or kinase inhibition and the induction of apoptosis. The experimental approaches outlined in this guide offer a roadmap for future research to definitively characterize the mechanism of action of this promising compound.
References
The Expanding Therapeutic Potential of Chromen-4-one Derivatives: A Technical Guide
Introduction: The chromen-4-one (or chromone) scaffold is a prominent heterocyclic system characterized by a benzene ring fused to a γ-pyrone ring. This core structure is a fundamental building block for a vast array of naturally occurring flavonoids and isoflavonoids, which are known for their wide-ranging biological effects.[1] In medicinal chemistry, the chromen-4-one moiety is considered a "privileged structure" due to its ability to interact with a variety of biological targets, leading to diverse pharmacological activities.[2] Consequently, synthetic analogues of chromenones have been extensively explored, yielding novel derivatives with potent and selective activities, including anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties.[1][3] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel chromen-4-one derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
General Synthesis and Evaluation Workflow
The development of novel bioactive chromen-4-one derivatives typically follows a structured workflow, from initial synthesis to biological characterization. Common synthetic strategies include the Baker-Venkataraman rearrangement and various condensation reactions.[3][4] Following synthesis and purification, compounds undergo a battery of in vitro assays to determine their biological activity, with the most promising candidates advancing to further mechanistic studies and potentially in vivo testing.
Caption: General workflow from synthesis to biological evaluation.
Anticancer Activity
Chromen-4-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the induction of apoptosis and the targeted inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Cytotoxicity Data
The antiproliferative activity of novel chromen-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hexahydrobenzo[g]chromen-4-one (7h) | T-47D (Breast) | 1.8 (as µg/mL) | [5] |
| Benzothiazole-chromone (2c) | HCT116 (Colon) | 3.670 | [6] |
| Benzothiazole-chromone (7h) | HCT116 (Colon) | 6.553 | [6] |
| Benzothiazole-chromone (7l) | HCT116 (Colon) | 2.527 | [6] |
| Benzothiazole-chromone (2c) | HeLa (Cervical) | 2.642 | [6] |
| Benzothiazole-chromone (7h) | HeLa (Cervical) | 3.995 | [6] |
| Benzothiazole-chromone (7l) | HeLa (Cervical) | 2.659 | [6] |
| 4H-Chromen-4-one Derivative | Human Colon Carcinoma | 9.68 (as µg/mL) | [7] |
| 4H-Chromen-4-one Derivative | Human Prostate Adenocarcinoma | 9.93 (as µg/mL) | [7] |
| 3-Formylchromone-Cu(II) Complex (7) | Pancreatic (COLO 357, BxPC-3), Breast (BT20), Prostate (PC-3) | Potent Activity | [8] |
| Trimethoxyphenyl-4H-chromen (5i) | HeLa, SMMC-7721, SGC-7901, U87, HepG2 | High Activity | [9][10] |
| Chromone Derivative (2i) | Cervical Cancer Cells | 34.9 | [4] |
Mechanisms of Action & Signaling Pathways
1. Inhibition of the PKB (Akt)/NF-κB Pathway: Certain copper(II) complexes of chromen-4-one derivatives have been shown to inhibit the Protein Kinase B (PKB/Akt) signaling pathway.[8] Akt is a critical protein that promotes cell survival by phosphorylating and inactivating pro-apoptotic targets. Its inhibition prevents the subsequent activation of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. The inactivation of this pathway ultimately leads to apoptosis.[8]
Caption: Inhibition of the Akt/NF-κB survival pathway.
2. ATR Kinase Inhibition and DNA Damage Response: The DNA Damage Response (DDR) is a crucial pathway for cancer cell survival, allowing them to repair genomic damage and continue proliferating.[6] Ataxia telangiectasia mutated and Rad-3 related (ATR) kinase is a key regulator in this pathway. Novel benzothiazole-chromone derivatives have been identified as inhibitors of ATR kinase, disrupting the DDR signaling pathway and sensitizing cancer cells to DNA damage, leading to cell death.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of synthetic hexahydrobenzo [g]chromen-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular characterization, and biological activity of novel synthetic derivatives of chromen-4-one in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 5-Amino-2-(4-aminophenyl)chromen-4-one (5,4'-Diaminoflavone)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 5-Amino-2-(4-aminophenyl)chromen-4-one, a synthetic aminoflavone derivative with notable selective antiproliferative activity against specific cancer cell lines. This guide details its chemical identity, quantitative biological activity, experimental protocols for its synthesis and cytotoxic evaluation, and its putative mechanism of action involving the aryl hydrocarbon receptor (AhR) signaling pathway.
Chemical Identity and Structure
5-Amino-2-(4-aminophenyl)chromen-4-one, also known as 5,4'-diaminoflavone, is a synthetic flavonoid derivative. Its core structure consists of a chromen-4-one backbone with amino group substitutions at the 5-position of the A ring and the 4'-position of the B ring.
| Identifier | Value |
| IUPAC Name | 5-Amino-2-(4-aminophenyl)chromen-4-one |
| Synonyms | 5,4'-Diaminoflavone |
| CAS Number | 130599-46-1 |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Chemical Structure |
|
Biological Activity
This aminoflavone derivative has demonstrated potent and selective cytotoxic effects against the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for 5-Amino-2-(4-aminophenyl)chromen-4-one against the MCF-7 cell line.
| Compound | Cell Line | Assay Conditions | IC₅₀ (µM) | Reference |
| 5-Amino-2-(4-aminophenyl)chromen-4-one | MCF-7 | - Estradiol | 0.0072 | [1] |
| 5-Amino-2-(4-aminophenyl)chromen-4-one | MCF-7 | + Estradiol | 0.0098 | [1] |
Data extracted from a review citing Akama, et al.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of 5-Amino-2-(4-aminophenyl)chromen-4-one, based on established procedures for flavone synthesis and in vitro cytotoxicity assays.
Synthesis of 5-Amino-2-(4-aminophenyl)chromen-4-one
A plausible synthetic route for 5,4'-diaminoflavone involves the acylation of a substituted acetophenone followed by cyclization to form the chromone ring. A final reduction step would yield the desired diamino product.
General Procedure:
-
Step 1: Acylation. 2-Hydroxy-6-nitroacetophenone is reacted with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to yield the corresponding ester.
-
Step 2: Baker-Venkataraman Rearrangement. The ester from Step 1 is treated with a base (e.g., potassium hydroxide) to undergo a rearrangement, forming a 1,3-diketone.
-
Step 3: Cyclization. The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to form the dinitroflavone intermediate.
-
Step 4: Reduction. The dinitroflavone is reduced to the target 5,4'-diaminoflavone using a reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.
-
Purification: The final product is purified by recrystallization or column chromatography.
Antiproliferative Activity Assay (MTT Assay)
The cytotoxicity of 5-Amino-2-(4-aminophenyl)chromen-4-one against the MCF-7 human breast cancer cell line can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cell Culture: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin solution in a humidified atmosphere of 5% CO₂ at 37°C.[2]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: The test compound, 5-Amino-2-(4-aminophenyl)chromen-4-one, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in the culture medium and added to the wells. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.[2]
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
Evidence suggests that the cytotoxic effects of 5-Amino-2-(4-aminophenyl)chromen-4-one may be mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[5] Aminoflavones can act as ligands for the AhR, leading to its activation and subsequent downstream signaling events that can result in cell cycle arrest and apoptosis in cancer cells.
Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Proposed AhR signaling pathway activation by 5-Amino-2-(4-aminophenyl)chromen-4-one.
Experimental Workflow for Anticancer Activity Screening
Caption: General experimental workflow for screening the anticancer activity of the title compound.
Conclusion
5-Amino-2-(4-aminophenyl)chromen-4-one is a promising synthetic aminoflavone with potent and selective antiproliferative activity against MCF-7 breast cancer cells. Its mechanism of action is likely mediated through the aryl hydrocarbon receptor signaling pathway. Further investigation into its in vivo efficacy and safety profile is warranted to explore its full therapeutic potential in oncology.
References
An In-depth Technical Guide to the Physicochemical Characterization of 8-Amino-2-(4-aminophenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Amino-2-(4-aminophenyl)chromen-4-one is a synthetic flavonoid derivative belonging to the chromen-4-one class of compounds. Flavonoids are a diverse group of polyphenolic compounds known for a wide range of biological activities, making them attractive candidates for drug discovery and development.[1][2] A critical aspect of preclinical development is the thorough characterization of a compound's physicochemical properties, particularly its solubility and stability, as these parameters significantly influence bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound, drawing upon established protocols for flavonoids and poorly soluble drug candidates in the absence of specific experimental data for this compound.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. For poorly soluble compounds, dissolution can be the rate-limiting step in the absorption process.[3] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, with poorly soluble compounds often falling into Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[4] It is anticipated that this compound, like many flavonoids, may exhibit poor aqueous solubility. A comprehensive solubility profile should be established in various aqueous and organic media.
Experimental Protocols for Solubility Determination
1.1.1. Kinetic and Thermodynamic Solubility in Aqueous Media
A common method for determining solubility is the shake-flask method, which can be adapted to measure both kinetic and thermodynamic solubility.[5]
-
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
-
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
High-purity water
-
HPLC-grade organic solvents (e.g., acetonitrile, methanol)
-
Shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Protocol:
-
An excess amount of the compound is added to vials containing the different aqueous media.
-
The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) to allow for equilibration. For thermodynamic solubility, this can take up to 72 hours.
-
Samples are periodically withdrawn, filtered (using a 0.22 µm filter to remove undissolved particles), and the concentration of the dissolved compound is determined by a validated HPLC method.[6]
-
Equilibrium is reached when consecutive measurements show no further increase in concentration.
-
1.1.2. Solubility in Organic Solvents
Understanding the solubility in organic solvents is important for formulation development, particularly for non-aqueous formulations or for purification processes.[7]
-
Objective: To determine the solubility of this compound in common organic solvents.
-
Protocol: The shake-flask method described above can be employed, substituting the aqueous media with organic solvents such as ethanol, methanol, acetone, and acetonitrile.[7]
Data Presentation: Solubility Profile
The following tables provide a template for presenting the solubility data for this compound.
Table 1: Aqueous Solubility of this compound
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| High-Purity Water | ~7.0 | 25 | Data to be determined |
| PBS | 7.4 | 37 | Data to be determined |
| SGF | 1.2 | 37 | Data to be determined |
| SIF | 6.8 | 37 | Data to be determined |
Table 2: Organic Solvent Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Experimental Workflow for Solubility Determination
Figure 1: Experimental workflow for solubility determination.
Stability Assessment
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. Flavonoids can be susceptible to degradation under various conditions, including exposure to light, heat, and extreme pH.[8][9] A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from any degradants.[10][11]
Experimental Protocols for Stability Testing
2.1.1. Forced Degradation Studies
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways and to develop a stability-indicating analytical method.[10]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Materials:
-
This compound solution (in a suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer
-
Photostability chamber
-
Oven
-
-
Protocol:
-
Acid and Base Hydrolysis: The compound is dissolved in solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) and heated. Samples are taken at different time points and analyzed by HPLC.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, and monitored over time.
-
Thermal Degradation: The solid compound is stored at elevated temperatures (e.g., 60°C, 80°C) and analyzed at specified intervals.[8]
-
Photostability: The compound is exposed to light according to ICH Q1B guidelines, and any degradation is quantified.
-
Data Presentation: Stability Profile
The results of the forced degradation studies can be summarized in the following table.
Table 3: Forced Degradation of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | 24 hours | Data to be determined | Data to be determined |
| 0.1 N NaOH, 60°C | 24 hours | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | 24 hours | Data to be determined | Data to be determined |
| Dry Heat, 80°C | 48 hours | Data to be determined | Data to be determined |
| Photostability (ICH Q1B) | Standard duration | Data to be determined | Data to be determined |
Experimental Workflow for Stability Testing
Figure 2: Experimental workflow for forced degradation studies.
Potential Signaling Pathways
Flavonoids are known to modulate a variety of cellular signaling pathways, which underlies their diverse pharmacological effects.[12] While the specific targets of this compound are yet to be elucidated, related flavone compounds have been shown to interact with key signaling cascades involved in inflammation and cell survival, such as the PI3K/Akt and MAPK pathways.[13][14] The anti-inflammatory activity of some 2-phenyl-4H-chromen-4-one derivatives has been linked to the inhibition of the TLR4/MAPK signaling pathway.[1]
Representative Signaling Pathway: PI3K/Akt Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[12] Dysregulation of this pathway is implicated in various diseases, including cancer. Many flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to anti-proliferative and pro-apoptotic effects.[14]
Figure 3: Hypothesized modulation of the PI3K/Akt pathway.
Conclusion
This technical guide outlines the fundamental experimental protocols for characterizing the solubility and stability of this compound. Although specific data for this compound is not yet available, the methodologies presented provide a robust framework for its preclinical evaluation. A thorough understanding of these physicochemical properties is paramount for the successful development of this and other novel flavonoid-based therapeutic agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of methods to enhance poorly soluble drug solubility [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. researchgate.net [researchgate.net]
- 8. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Validation of the Stability-Indicating HPLC Method for the Major ...: Ingenta Connect [ingentaconnect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 8-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of the flavonoid compound 8-Amino-2-(4-aminophenyl)chromen-4-one. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates expected spectroscopic characteristics based on the analysis of structurally similar compounds. It outlines detailed experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents a logical workflow for the comprehensive spectroscopic characterization of this molecule and illustrates the correlation between its structural features and expected spectral data. The information herein serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel chromen-4-one derivatives in drug discovery and materials science.
Introduction
This compound belongs to the flavonoid family, a class of naturally occurring compounds renowned for their diverse biological activities. The unique structural arrangement of an amino group at the 8-position and a 4-aminophenyl substituent at the 2-position of the chromen-4-one core suggests potential for novel pharmacological properties. Accurate and thorough spectroscopic analysis is paramount for the unequivocal identification, purity assessment, and structural elucidation of this compound, which are critical steps in the drug development pipeline. This guide details the theoretical underpinnings and practical methodologies for its complete spectroscopic characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound, derived from the analysis of analogous compounds found in the literature.
Table 1: Predicted UV-Visible Spectral Data
| Solvent | Predicted λmax (nm) | Associated Electronic Transitions |
| Methanol/Ethanol | ~250-270 (Band II) | π → π* transitions in the A-ring (benzoyl system) |
| ~350-380 (Band I) | π → π* transitions in the B-ring and cinnamoyl system |
Note: The presence of amino groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted chromen-4-ones.
Table 2: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amino groups) | 3450-3250 (two bands) | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=O (γ-pyrone) | 1650-1630 | Stretching |
| C=C (Aromatic) | 1610-1580 and 1510-1475 | Stretching |
| C-N | 1340-1260 | Stretching |
| C-O-C (Ether) | 1250-1180 | Asymmetric stretching |
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.3-6.5 | s |
| H-5 | ~7.8-8.0 | d |
| H-6 | ~7.0-7.2 | t |
| H-7 | ~7.4-7.6 | d |
| H-2', H-6' | ~7.7-7.9 | d |
| H-3', H-5' | ~6.7-6.9 | d |
| 8-NH₂ | ~5.0-6.0 | br s |
| 4'-NH₂ | ~5.5-6.5 | br s |
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-3 | ~105 |
| C-4 | ~176 |
| C-4a | ~118 |
| C-5 | ~126 |
| C-6 | ~115 |
| C-7 | ~124 |
| C-8 | ~140 |
| C-8a | ~150 |
| C-1' | ~121 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~114 |
| C-4' | ~151 |
Experimental Protocols
UV-Visible Spectroscopy
This protocol is adapted from standard methods for flavonoid analysis.[1][2][3][4]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 10-20 µg/mL.
-
Analysis: Record the UV-Vis spectrum from 200 to 600 nm using a double-beam UV-Vis spectrophotometer. Use the solvent as a blank.
-
Data Interpretation: Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.
Infrared (IR) Spectroscopy
This is a general protocol for solid-state IR analysis.
-
Sample Preparation: Mix a small amount of the dried sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Interpretation: Assign the observed absorption bands to the corresponding functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is a standard procedure for NMR analysis of organic compounds.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR Analysis: Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Interpretation: Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.
Mass Spectrometry (MS)
This is a general protocol for Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak ([M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to confirm the structure.
Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Structure-Spectra Correlation
Caption: Correlation of structural features with expected spectroscopic data.
Conclusion
The spectroscopic analysis of this compound requires a multi-faceted approach employing UV-Vis, IR, NMR, and Mass Spectrometry. This guide provides a foundational framework for researchers by outlining detailed experimental protocols and predicted spectral data based on the analysis of structurally related compounds. The presented workflow and structure-spectra correlation diagrams serve as practical tools for the systematic characterization of this and other novel flavonoid derivatives. Rigorous spectroscopic characterization is an indispensable step towards unlocking the potential therapeutic and industrial applications of this promising class of molecules.
References
- 1. Quantification of flavonoids by ultraviolet-visible spectrophotometry [bio-protocol.org]
- 2. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. media.neliti.com [media.neliti.com]
Discovery and Synthesis of 8-Biarylchromen-4-one Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, synthesis, and mechanism of action of a potent class of inhibitors targeting the DNA-dependent protein kinase (DNA-PK): the 8-biarylchromen-4-ones. This document provides a comprehensive overview for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways and experimental workflows.
Introduction: Targeting DNA-PK with 8-Biarylchromen-4-ones
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] In many cancer cells, the upregulation of DNA-PK contributes to resistance to radiotherapy and certain chemotherapies that induce DNA damage. Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments. The 8-biarylchromen-4-one scaffold has emerged as a promising chemotype for the development of potent and selective DNA-PK inhibitors.[4]
Data Presentation: Inhibitory Potency of 8-Biarylchromen-4-one Derivatives
The following tables summarize the in vitro inhibitory activity of key 8-biarylchromen-4-one derivatives against DNA-PK and other related kinases. The data is compiled from seminal studies in the field, providing a comparative overview of the structure-activity relationship (SAR).
Table 1: Inhibitory Activity of 8-Biarylchromen-4-one Analogs against DNA-PK
| Compound | R | IC50 (nM) vs. DNA-PK |
| 1a | Phenyl | 180 |
| 1b | 3-Tolyl | 150 |
| 1c | 3-Methoxyphenyl | 120 |
| 1d | 3-Chlorophenyl | 250 |
| 1e | 3-Thienyl | 30 |
| 1f | 2-Thienyl | 18 |
| 1g | 3-Furyl | 80 |
| 1h | 2-Furyl | 60 |
Table 2: Selectivity Profile of Lead Compound 1f
| Kinase | IC50 (nM) |
| DNA-PK | 18 |
| PI3Kα | >10,000 |
| ATM | >10,000 |
| ATR | >10,000 |
| mTOR | >10,000 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 8-biarylchromen-4-one core structure and the in vitro assay used to determine DNA-PK inhibitory activity.
General Synthesis of 8-Biarylchromen-4-ones via Suzuki-Miyaura Coupling
The synthesis of the 8-biarylchromen-4-one scaffold is typically achieved through a key Suzuki-Miyaura cross-coupling reaction.[5][6][7]
Scheme 1: General Synthetic Route
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a solution of 8-bromo-2-morpholinochromen-4-one (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water is added the corresponding arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 8-biarylchromen-4-one.
In Vitro DNA-PK Inhibition Assay
The inhibitory activity of the synthesized compounds against DNA-PK is determined using a radiometric assay that measures the phosphorylation of a specific peptide substrate.[8]
Workflow for DNA-PK Inhibition Assay
Caption: Workflow of the in vitro DNA-PK radiometric kinase assay.
Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add 10 µL of assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mM EGTA, and 0.1 mg/mL BSA).
-
Add 2 µL of the test compound at various concentrations.
-
Add 10 µL of DNA-PK enzyme solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing [γ-³²P]ATP and a biotinylated peptide substrate.
-
Incubate the plate for 1 hour at room temperature.
-
Stop the reaction by adding 50 µL of 100 mM EDTA.
-
Transfer the reaction mixture to a streptavidin-coated filter plate.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured phosphorylated peptide using a scintillation counter.
-
Calculate the IC50 values from the dose-response curves.
Signaling Pathway and Mechanism of Action
The 8-biarylchromen-4-one inhibitors target DNA-PK, a key component of the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.[9][10] By inhibiting the kinase activity of DNA-PK, these compounds prevent the downstream signaling events required for the ligation of broken DNA ends.
The Non-Homologous End Joining (NHEJ) Pathway
Caption: Inhibition of the NHEJ pathway by 8-biarylchromen-4-one inhibitors.
This diagram illustrates that upon a DNA double-strand break, the Ku70/80 heterodimer binds to the broken ends and recruits the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PKcs then phosphorylates and activates downstream effectors, including the nuclease Artemis, which processes the DNA ends, and recruits the DNA Ligase IV complex to ligate the ends. The 8-biarylchromen-4-one inhibitors competitively bind to the ATP-binding site of DNA-PKcs, preventing its kinase activity and thereby halting the repair process.
Conclusion
The 8-biarylchromen-4-one scaffold represents a significant advancement in the development of potent and selective DNA-PK inhibitors. The detailed synthetic protocols and assay methodologies provided in this guide offer a practical resource for researchers in the field. The promising inhibitory activity and selectivity of these compounds make them valuable tools for further investigation into the role of DNA-PK in cancer and as potential therapeutic agents to enhance the efficacy of existing cancer treatments. Further optimization of this scaffold may lead to the development of clinical candidates with improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 5. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-homologous end joining - Wikipedia [en.wikipedia.org]
Potential Therapeutic Targets of 8-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Amino-2-(4-aminophenyl)chromen-4-one represents a novel scaffold with significant therapeutic potential, primarily in the realms of oncology and neuroprotection. While direct studies on this specific molecule are not extensively available, a comprehensive analysis of structurally related aminophenyl chromen-4-one and aminoflavone derivatives provides compelling evidence for its likely biological activities and molecular targets. This document synthesizes the available preclinical data on these related compounds to extrapolate the potential therapeutic applications of this compound, detailing probable mechanisms of action, key signaling pathways, and relevant experimental data. The primary anticipated therapeutic avenues for this compound class are kinase inhibition for cancer therapy and modulation of oxidative and inflammatory pathways for neuroprotection.
Introduction
The chromen-4-one (flavone) backbone is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The incorporation of an amino group at the 8-position and a 4-aminophenyl substituent at the 2-position is expected to significantly influence the molecule's pharmacological profile. This guide explores the potential therapeutic targets of this compound by examining the established activities of analogous compounds.
Potential Therapeutic Indications and Molecular Targets
Based on the activities of structurally similar compounds, this compound is predicted to have two primary therapeutic applications: oncology and neuroprotection.
Oncology
The aminoflavone and aminophenyl chromen-4-one scaffolds have demonstrated potent anticancer effects through multiple mechanisms.
A prominent mechanism of action for this class of compounds is the inhibition of various protein kinases involved in cancer cell proliferation and survival.
-
Tyrosine Kinases: Many aminoflavone derivatives are potent inhibitors of protein tyrosine kinases. For instance, 4'-aminoflavones have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The presence of the 4-aminophenyl group in the target molecule suggests a potential for interaction with the ATP-binding site of kinases.
-
c-Src Kinase: A study on pyridylpyrimidinylaminophenyl derivatives, which share the aminophenyl pharmacophore, identified compounds with potent c-Src kinase inhibitory activity.[2]
Chromen-4-one derivatives have been identified as telomerase inhibitors, acting through the regulation of dyskerin, a protein essential for telomerase activity.[3] This mechanism offers a targeted approach to inducing senescence and apoptosis in cancer cells.
Compounds with the chromen-4-one core can induce apoptosis in cancer cells through various pathways:
-
Modulation of Bcl-2 Family Proteins: A newly synthesized chromene derivative was shown to retrieve the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in a model of hepatocellular carcinoma.[4]
-
Caspase Activation: Amentoflavone, a related flavonoid, has been shown to block the activation of caspase-3, a key executioner caspase in apoptosis.[5]
-
Reactive Oxygen Species (ROS) Production: Some hexahydrobenzo[g]chromen-4-one derivatives induce apoptosis in breast cancer cells by increasing the production of reactive oxygen species (ROS).[6]
Chronic inflammation is a key driver of tumorigenesis. Chromen-4-one derivatives have been shown to downregulate pro-inflammatory genes such as TNF-α and VEGF, thereby controlling tumor initiation and progression.[4][7]
Neuroprotection
Aminoflavonoids and related polyphenols have shown significant promise in protecting neurons from various insults.
The phenolic structure of flavonoids contributes to their potent antioxidant properties. Methoxy derivatives of 4-aminochalcone, which are structurally related to the target molecule, exhibit neuroprotective effects against H₂O₂-induced oxidative stress.[1]
Neuroinflammation is a critical component of neurodegenerative diseases. Amentoflavone has been shown to reduce nitric oxide production induced by lipopolysaccharide (LPS) in microglial cells, indicating a potent anti-inflammatory effect in the brain.[8]
Flavonoids can regulate ER stress, a cellular stress response implicated in several neurodegenerative diseases, through the modulation of apoptosis and autophagy.[9]
Data Presentation
Table 1: Summary of Anticancer Activity of Related Chromen-4-one Derivatives
| Compound Class | Cancer Cell Line(s) | IC₅₀ Values | Mechanism of Action | Reference |
| Pyridylpyrimidinylaminophenyl amides | - | IC₅₀ = 8.39 μM (for one derivative against c-Src) | c-Src Kinase Inhibition | [2] |
| 3'-, 4'-Aminoflavones | A431 | 42% inhibition at 50 µM (3'-Amino-4'-methoxyflavone) | EGF Receptor Tyrosine Kinase Inhibition | [1] |
| 4'-Amino-6-hydroxyflavone | - | IC₅₀ = 1.2 µM | Protein Tyrosine Kinase Inhibition | [1] |
| Hexahydrobenzo[g]chromen-4-one derivatives | T-47D | IC₅₀ = 1.8 ± 0.6 µg/mL (for compound 7h) | Induction of Apoptosis via ROS Production | [6] |
| Flavanones with furan ring | MCF7, HT29, A498 | IC₅₀ = 7.3, 4.9, 5.7 μg/ml, respectively | Not specified | [10] |
| 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one | A549 | IC₅₀ = 0.46 ± 0.02 μM | Induction of Apoptosis | [11] |
| 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives | Various human tumor cell lines | IC₅₀ = 0.45 µM - 1.66 µM (for one derivative) | Not specified | [12] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro inhibitory activity of the test compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
-
Materials: Cancer cell lines, culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
-
Objective: To visualize and quantify apoptosis in cells treated with the test compound.
-
Materials: Cells, test compound, acridine orange (AO), ethidium bromide (EB), and a fluorescence microscope.
-
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified time.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Stain the cells with a mixture of AO and EB.
-
Observe the cells under a fluorescence microscope.
-
Live cells will appear uniformly green. Early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells will display condensed and fragmented orange-red nuclei. Necrotic cells will have uniformly orange-red nuclei.
-
Quantify the percentage of apoptotic cells.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Potential Kinase Inhibition by this compound
Caption: Potential inhibition of EGFR and c-Src signaling pathways.
Diagram 2: Proposed Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction.
Diagram 3: Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer drug screening.
Conclusion
While direct experimental evidence for this compound is pending, the wealth of data on structurally related compounds strongly suggests its potential as a multi-targeted therapeutic agent. In oncology, its ability to inhibit key kinases and induce apoptosis makes it a promising candidate for further investigation. In the context of neurodegenerative diseases, its predicted antioxidant and anti-inflammatory properties warrant exploration. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this and other novel aminophenyl chromen-4-one derivatives. Further synthesis and biological evaluation are crucial to validate these hypotheses and unlock the full therapeutic potential of this chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of synthetic hexahydrobenzo [g]chromen-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 10. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminophenyl-Substituted Chromenones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aminophenyl-substituted chromenones, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, biological targets, structure-activity relationships (SAR), and the experimental protocols utilized for their evaluation, with a focus on their potential as kinase inhibitors in oncology.
Introduction to Chromenones
Chromen-4-ones, commonly known as chromones, are a class of oxygen-containing heterocyclic compounds built upon a benzopyran-4-one framework. This scaffold is prevalent in numerous natural products and has served as a template for the development of a wide array of pharmacologically active molecules. The introduction of an aminophenyl substituent to the chromone core has been shown to modulate the biological activity of these compounds, leading to the discovery of potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases.
Synthesis of Aminophenyl-Substituted Chromenones
The synthesis of aminophenyl-substituted chromenones can be achieved through several established synthetic routes. A common strategy involves the Baker-Venkataraman rearrangement or related cyclization reactions of appropriately substituted precursors.
General Synthetic Protocol:
A widely employed method for the synthesis of 2-(aminophenyl)chromen-4-ones involves the cyclization of a chalcone precursor.
-
Step 1: Synthesis of Chalcone Precursor: An appropriately substituted 2-hydroxyacetophenone is reacted with a substituted aminobenzaldehyde in the presence of a base, such as aqueous sodium hydroxide, in a solvent like methanol. This Claisen-Schmidt condensation yields the corresponding chalcone.
-
Step 2: Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization to form the chromone ring. A common reagent for this transformation is selenium dioxide in a high-boiling solvent such as amyl alcohol, with the reaction mixture refluxed for several hours.
Example Experimental Protocol: Synthesis of 2-(4-Aminophenyl)chromen-4-one
-
Synthesis of 1-(2-hydroxyphenyl)-3-(4-aminophenyl)prop-2-en-1-one (Chalcone):
-
To a solution of 2-hydroxyacetophenone (10 mmol) and 4-aminobenzaldehyde (10 mmol) in methanol (20 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure chalcone.
-
-
Synthesis of 2-(4-aminophenyl)chromen-4-one:
-
A mixture of the chalcone (5 mmol) and selenium dioxide (5.5 mmol) in dry amyl alcohol (50 mL) is refluxed for 12 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated selenium is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired product.
-
Biological Activity and Key Signaling Pathways
Aminophenyl-substituted chromenones have been investigated for their inhibitory activity against several protein kinases, particularly those involved in cell growth, proliferation, and DNA repair. The two most prominent targets are the phosphatidylinositol 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK).
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
8-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide to Molecular Modeling and Docking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular modeling and docking studies of 8-Amino-2-(4-aminophenyl)chromen-4-one, a novel aminoflavone derivative with significant therapeutic potential. This document outlines the core methodologies, summarizes key quantitative data from related studies, and visualizes the associated biological pathways and experimental workflows.
Introduction
This compound belongs to the flavonoid family, a class of compounds widely recognized for their diverse pharmacological activities.[1] The introduction of amino groups into the flavonoid scaffold can significantly enhance their biological and pharmacological effects.[2] Computational methods, particularly molecular modeling and docking, are pivotal in understanding the structure-activity relationships of such compounds and in designing novel therapeutic agents.[1][3] This guide explores the in-silico analysis of this compound, focusing on its potential interactions with key biological targets.
Molecular Properties and Computational Analysis
Systematic computational studies on flavonoids, often employing Density Functional Theory (DFT) with methods like B3LYP/6-311++G**, are crucial for understanding their structural and energetic properties in the gas phase.[1][4] These studies help in analyzing molecular shape, charge distribution, and intramolecular hydrogen bonds, which are critical for receptor binding.[1]
Molecular Docking and Potential Biological Targets
Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[3] Based on studies of similar chromene and aminoflavone derivatives, potential targets for this compound include enzymes involved in inflammation and cancer pathways.
For instance, a molecular docking study on a related chromene-based molecule revealed interactions with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[5] The study reported stable hydrogen bonding interactions with key amino acid residues in the active sites of these enzymes.[5]
Quantitative Docking Data (Illustrative Examples from Related Chromene Derivatives)
The following table summarizes docking scores from a study on a related chromene derivative, illustrating the potential binding affinities.
| Target Protein | Ligand (Related Chromene Derivative) | Docking Score (Glide Score, kcal/mol) | Interacting Residues (Example) |
| Cyclooxygenase-2 (COX-2) | Chromene Derivative | -8.86 | Tyr324[5] |
| 5-Lipoxygenase (5-LOX) | Chromene Derivative | -8.22 | Gln514[5] |
Experimental Protocols
This section details the typical methodologies employed in the molecular modeling and docking of flavonoid derivatives.
Ligand and Protein Preparation
A standard protocol for preparing the ligand (this compound) and target proteins for docking studies is as follows:
Molecular Docking Protocol
The Lamarckian Genetic Algorithm (LGA) within software like AutoDock is a commonly used algorithm for molecular docking.[3]
Potential Signaling Pathways
Based on the docking studies of related aminoflavonoids, this compound may modulate inflammatory pathways.
Conclusion
The in-silico analysis presented in this guide, based on data from structurally related compounds, suggests that this compound is a promising candidate for further investigation as a therapeutic agent. The detailed protocols and visualized workflows provide a solid foundation for researchers to undertake molecular modeling and docking studies to explore its full potential. Further experimental validation is necessary to confirm these computational predictions.
References
- 1. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inventi Rapid: Molecular Modeling | Inventi Journals Pvt.Ltd [inventi.in]
Navigating the Preclinical Gauntlet: A Technical Guide to the Safety and Toxicity Profile of 8-Amino-2-(4-aminophenyl)chromen-4-one
For Immediate Release
[City, State] – The burgeoning field of chromen-4-one derivatives holds significant promise for novel therapeutic agents. This technical guide provides a comprehensive framework for evaluating the safety and toxicity profile of a specific novel compound, 8-Amino-2-(4-aminophenyl)chromen-4-one. While specific preclinical data for this exact molecule is not yet publicly available, this document outlines the requisite experimental methodologies and data presentation standards for its assessment, drawing upon established protocols for the broader class of 2-phenyl-4H-chromen-4-one derivatives. This guide is intended for researchers, scientists, and drug development professionals to inform the design of preclinical safety studies.
Flavonoids and their synthetic analogs, including chromen-4-one derivatives, are widely recognized for their diverse pharmacological activities, particularly as anti-inflammatory agents.[1][2] The therapeutic potential of these compounds necessitates a thorough and systematic evaluation of their safety profile before they can advance to clinical trials.
Section 1: In Vitro Toxicity Assessment
A foundational step in preclinical safety evaluation is the in vitro assessment of a compound's potential toxicity. These assays provide early indicators of potential liabilities and help in the selection of promising lead candidates, while also adhering to the principles of reducing animal use in research.[3]
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death. A standard panel of cell lines should be employed to assess both general cytotoxicity and potential for off-target effects.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Type | Assay | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTT | > 100 |
| HEK293 | Human Embryonic Kidney | Neutral Red Uptake | > 100 |
| A549 | Human Lung Carcinoma | Resazurin | > 100 |
| RAW 264.7 | Mouse Macrophage | LDH Release | > 100 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Genotoxicity Assays
Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic mutations or chromosomal damage.[4]
Table 2: Standard Genotoxicity Assay Panel
| Assay | Organism/Cell Line | Endpoint |
| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium strains | Gene mutation |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Chromosomal damage |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Clastogenicity |
Experimental Protocol: Ames Test (OECD TG 471)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates mutagenic potential.
Section 2: In Vivo Acute Toxicity
Following in vitro assessment, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism.[5]
Table 3: Hypothetical Acute Oral Toxicity Data (OECD TG 423)
| Species | Sex | Dose (mg/kg) | Observations |
| Sprague-Dawley Rat | Female | 300 | No adverse effects observed. |
| Sprague-Dawley Rat | Female | 2000 | No mortality or significant clinical signs of toxicity. |
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 423)
-
Animal Acclimatization: Acclimatize adult female Sprague-Dawley rats for at least 5 days.
-
Dosing: Administer a single oral dose of this compound (e.g., 300 mg/kg) to one group of animals.
-
Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Dose Adjustment: If no adverse effects are observed, a higher dose (e.g., 2000 mg/kg) is administered to a new group of animals.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Section 3: Mechanistic Insights and Pathway Analysis
Understanding the mechanism of action is crucial for both efficacy and safety. For chromen-4-one derivatives with anti-inflammatory properties, investigating their effect on relevant signaling pathways is key. Some derivatives have been shown to modulate the TLR4/MAPK pathway.[2]
Caption: Preclinical Safety Evaluation Workflow.
Caption: Hypothetical Inhibition of TLR4/MAPK Signaling.
Conclusion
The development of novel chromen-4-one derivatives like this compound requires a rigorous and multi-faceted approach to safety and toxicity evaluation. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the preclinical assessment of this compound class. While awaiting specific data on this compound, these established methodologies will be instrumental in defining its therapeutic window and potential for further development. The integration of in vitro and in vivo assays, coupled with mechanistic studies, will ultimately determine the viability of this and other novel chromen-4-ones as safe and effective therapeutic agents.
References
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: One-Pot Synthesis of 2-Amino-4H-Chromenes
Introduction
2-Amino-4H-chromenes are a vital class of heterocyclic compounds widely recognized for their significant presence in natural products and their broad spectrum of pharmacological activities. These scaffolds exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory properties, making them attractive targets in medicinal chemistry and drug development.[1][2][3] The one-pot, multi-component reaction (MCR) approach for synthesizing these molecules has gained considerable attention. MCRs offer numerous advantages aligned with the principles of green chemistry, including operational simplicity, high atom economy, reduced reaction times, energy conservation, and minimized waste generation.[2][3] This document provides detailed protocols and comparative data for the efficient synthesis of 2-amino-4H-chromenes using various catalytic systems.
General Reaction Scheme
The most common and efficient method for synthesizing 2-amino-4H-chromenes is a one-pot, three-component condensation reaction. This reaction typically involves an aromatic aldehyde, an active methylene compound (most commonly malononitrile), and a phenolic derivative (such as resorcinol, α/β-naphthol, or dimedone).
Visualized Reaction Mechanism and Workflows
The synthesis proceeds through a cascade of reactions, initiated by the catalyst. Understanding the general mechanism and experimental workflow is crucial for optimizing reaction conditions and troubleshooting.
Caption: Plausible reaction mechanism for the three-component synthesis of 2-amino-4H-chromenes.
Caption: General experimental workflow for one-pot 2-amino-4H-chromene synthesis.
Comparative Analysis of Catalytic Protocols
A variety of catalysts have been successfully employed for this synthesis, ranging from simple organic molecules to sophisticated nanocatalysts. The choice of catalyst and reaction conditions significantly impacts reaction time, yield, and adherence to green chemistry principles.
Caption: Key components and influencing factors in the one-pot synthesis of 2-amino-4H-chromenes.
Table 1: Comparison of Various Catalytic Systems
| Catalyst | Reactants (Example) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline (0.03 g) | 4-Chlorobenzaldehyde, Malononitrile, Resorcinol | EtOH:H₂O (1:1) | 60 | 35 min | 95 | [2] |
| MNPs@Cu (10 mg) | 4-Chlorobenzaldehyde, Malononitrile, 4-Hydroxycoumarin | Solvent-free | 90 | 10 min | 97 | [4] |
| Ammonium Acetate | Pyrazole-4-carbaldehyde, Malononitrile, 2-Naphthol | Ethanol | Reflux (MW) | 3-4 min | 88-96 | [1] |
| Chicken Eggshell Waste | Aromatic Aldehydes, Malononitrile, 1- or 2-Naphthol | Solvent-free | 100 | 15-30 min | 80-97 | [5] |
| Organocatalyst III (1.25 mol%) | 2-Alkyl Phenols, Malononitrile, Ag₂O (oxidant) | Chloroform | Room Temp | 38 h | 82 | [6] |
| 3-Nitrophenylboronic acid | Aromatic Aldehydes, Malononitrile, Phenols | Ethanol | Reflux | 1-2 h | Excellent | [7] |
| Pyridine-2-carboxylic acid (15 mol%) | Substituted Aldehydes, Malononitrile, Dimedone | Water:EtOH (1:1) | Reflux | 10-25 min | up to 98 | [8] |
| LDH@PTRMS@NDBD@CuI (0.05 g) | Aromatic Aldehydes, Malononitrile, Resorcinol | Solvent-free | 40 | 5-23 min | High | [9] |
Detailed Experimental Protocols
Protocol 1: L-proline Catalyzed Synthesis in an Aqueous Medium
This protocol details an environmentally friendly method using a bio-organic catalyst.[2]
Materials and Reagents:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Resorcinol (1 mmol)
-
L-proline (0.03 g)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl acetate
-
Dichloromethane
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
TLC plates (silica gel)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and L-proline (0.03 g).
-
Add 10 mL of an EtOH:H₂O (1:1) solvent mixture to the flask.
-
Place the flask on a magnetic stirrer with a hotplate and attach a reflux condenser.
-
Stir the mixture at 60 °C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 30-45 minutes), remove the flask from the heat and allow it to cool.
-
Remove the ethanol using a rotary evaporator.
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel for extraction.
-
The crude product is obtained from the organic layer. Purify the product by recrystallization from an ethanol-water mixture.
-
The aqueous layer containing the L-proline catalyst can be washed with dichloromethane and reused for subsequent reactions.[2]
Protocol 2: MNPs@Cu Catalyzed Solvent-Free Synthesis
This protocol utilizes a magnetically separable and reusable nanocatalyst, offering high efficiency and ease of catalyst recovery.[4]
Materials and Reagents:
-
Enolizable compound (e.g., 4-hydroxycoumarin, dimedone) (1 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)
-
Malononitrile (1.1 mmol)
-
MNPs@Cu (Copper-coated magnetic nanoparticles) nanocatalyst (10 mg)
-
Ethanol (for recrystallization)
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer with hotplate
-
External magnet
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a reaction vial, mix the enolizable compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), and the MNPs@Cu catalyst (10 mg).
-
Heat the solvent-free mixture to 90 °C with stirring.
-
Monitor the reaction progress with TLC analyses. Reactions are typically rapid (10-20 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the reaction mixture to dissolve the product.
-
Place a strong external magnet against the side of the vial. The MNPs@Cu catalyst will be attracted to the magnet, allowing the solution containing the product to be easily decanted.
-
Wash the catalyst with ethanol and dry it for reuse.
-
The decanted solution is then cooled to induce recrystallization, yielding the pure 2-amino-4H-chromene product.[4]
Protocol 3: Enantioselective Synthesis via C-H Oxidation Cascade
This advanced protocol is for the synthesis of chiral 2-amino-4H-chromenes using an organocatalyst.[6]
Materials and Reagents:
-
2-Alkyl substituted phenol (0.2 mmol)
-
Malononitrile (0.24 mmol)
-
Silver(I) oxide (Ag₂O) (0.34 mmol)
-
Bifunctional organocatalyst (e.g., binaphthyl-modified) (1.25 mol%)
-
Chloroform (3 mL)
-
Nitrogen (N₂) gas
-
Ethyl acetate (EtOAc) / Hexane for chromatography
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Nitrogen line
-
Flash chromatography system
Procedure:
-
To a stirred solution of the 2-alkyl phenol (0.2 mmol), malononitrile (0.24 mmol), and silver(I) oxide (0.34 mmol) in chloroform (3 mL), add the organocatalyst (1.25 mol%).
-
Conduct the reaction at room temperature under a nitrogen atmosphere.
-
Allow the reaction mixture to stir for approximately 38 hours.
-
After completion of the reaction (monitored by TLC), concentrate the resulting solution in vacuo.
-
Purify the obtained residue by flash chromatography using an Ethyl acetate/Hexane (1:2) eluent system to afford the desired chiral 2-amino-4H-chromene derivatives.[6]
References
- 1. ias.ac.in [ias.ac.in]
- 2. jmchemsci.com [jmchemsci.com]
- 3. jetir.org [jetir.org]
- 4. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 8-Amino-2-(4-aminophenyl)chromen-4-one
Introduction
8-Amino-2-(4-aminophenyl)chromen-4-one belongs to the flavonoid class of compounds, specifically within the aminoflavone subclass. Flavonoids are known to exhibit a wide range of biological activities.[1][2][3] Derivatives of 2-phenyl-4H-chromen-4-one have been investigated for their anti-inflammatory, cytotoxic, and anticancer properties.[3][4][5] Studies on aminoflavones suggest that their cytotoxic effects may be mediated through the induction of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis.[6]
The protocols outlined below provide a comprehensive framework for the initial in vitro characterization of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. These foundational assays are critical for determining the compound's potential as a therapeutic agent and for elucidating its mechanism of action.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Cell Line A (e.g., MDA-MB-468) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| Cell Line B (e.g., HeLa) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| Normal Cell Line (e.g., MCF-10A) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Table 2: Apoptosis Induction by this compound
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | Data to be determined | Data to be determined |
| Compound | IC50/2 | Data to be determined | Data to be determined |
| Compound | IC50 | Data to be determined | Data to be determined |
| Compound | 2 x IC50 | Data to be determined | Data to be determined |
| Positive Control | - | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis Following Treatment with this compound
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| Compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| Compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| Compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols & Visualizations
Preparation of Stock Solution
A critical first step is the proper solubilization and storage of the compound to ensure consistent results.
-
Solvent Selection: Test the solubility of this compound in common biocompatible solvents such as dimethyl sulfoxide (DMSO) or ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. For example, to make a 10 mM stock in DMSO, dissolve the appropriate mass of the compound in the calculated volume of DMSO.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final solvent concentration should not exceed 0.5% and a vehicle control (medium with the same final solvent concentration) must be included.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[13][14]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the predetermined IC50 value for an appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15] Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[17]
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[18] Store the fixed cells at 4°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: 8-Amino-2-(4-aminophenyl)chromen-4-one in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology. The chromen-4-one scaffold has been identified as a promising framework for the development of potent kinase inhibitors. This document provides detailed application notes and protocols for the investigation of a novel compound, 8-Amino-2-(4-aminophenyl)chromen-4-one, as a potential kinase inhibitor.
Based on structure-activity relationship studies of similar chromen-4-one derivatives, which have shown inhibitory activity against DNA-dependent protein kinase (DNA-PK), this compound is hypothesized to be a potential inhibitor of the PI3K-related kinase (PIKK) family.[1][2][3] DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[4][5][6] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy.
These application notes provide a comprehensive guide for researchers to evaluate the inhibitory effects of this compound against a panel of protein kinases, with a primary focus on DNA-PK.
Data Presentation
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) against a selection of protein kinases. The following table presents hypothetical data to illustrate how results can be summarized for clear comparison.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| DNA-PK | 25 | 150 |
| PI3Kα | 150 | 5 |
| PI3Kβ | 275 | 20 |
| PI3Kδ | 350 | 15 |
| PI3Kγ | 400 | 25 |
| ATM | >10,000 | 100 |
| ATR | >10,000 | 120 |
| mTOR | 800 | 2 |
Signaling Pathway Diagrams
To visualize the potential mechanism of action of this compound, the following diagrams illustrate the DNA-PK signaling pathway and a general kinase signaling cascade.
Caption: DNA-PK signaling in non-homologous end joining (NHEJ).
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
A detailed protocol for an in vitro radiometric protein kinase assay to determine the IC50 value of this compound is provided below. This protocol is based on standard methodologies for kinase assays.[7][8][9][10][11]
Objective:
To determine the in vitro inhibitory activity of this compound against a specific protein kinase (e.g., DNA-PK) by measuring the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Compound: this compound
-
Kinase: Purified recombinant human DNA-PK
-
Substrate: Specific peptide substrate for DNA-PK
-
Reagents:
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Incubator or water bath (30°C)
-
Filter plates (e.g., phosphocellulose)
-
Vacuum manifold
-
Scintillation counter
-
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in kinase reaction buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM). Also, prepare a vehicle control (DMSO only).
-
-
Reaction Setup:
-
Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.
-
In a microcentrifuge tube, combine:
-
5 µL of diluted compound or vehicle control.
-
10 µL of the kinase/substrate master mix.
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP mix containing both unlabeled ATP and [γ-³²P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 10 µL of the ATP mix to each reaction tube to initiate the reaction.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 25 µL of the stop solution (e.g., 75 mM phosphoric acid).
-
-
Detection of Phosphorylation:
-
Spot 25 µL of the terminated reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Alternative Non-Radiometric Assay:
For laboratories not equipped for radiometric work, a variety of non-radiometric kinase assay kits are commercially available. These assays are often based on luminescence, fluorescence resonance energy transfer (FRET), or antibody-based detection of substrate phosphorylation and offer a safer and often higher-throughput alternative.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the investigation of this compound as a kinase inhibitor. By following these detailed methodologies, researchers can effectively characterize the inhibitory profile of this novel compound and assess its potential as a therapeutic agent. The chromen-4-one scaffold continues to be a valuable starting point for the development of targeted kinase inhibitors, and systematic evaluation of new derivatives is essential for advancing drug discovery efforts.
References
- 1. Discovery of potent chromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) using a small-molecule library approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Biarylchromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-PKcs - Wikipedia [en.wikipedia.org]
- 5. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. revvity.com [revvity.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Evaluating the Anti-Cancer Activity of Chromen-4-One Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-cancer potential of chromen-4-one compounds. This document outlines detailed protocols for essential in vitro and in vivo assays, presents data in a structured format for easy comparison, and includes visualizations of key signaling pathways and experimental workflows.
Introduction to Chromen-4-ones in Cancer Research
Chromen-4-ones, a class of oxygen-containing heterocyclic compounds, are prevalent in nature and have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] Numerous studies have highlighted their potential as anti-cancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2][3] The anti-cancer activity of chromen-4-one derivatives is often attributed to their ability to modulate various cellular processes, including cell proliferation, apoptosis, and key signaling pathways.[2][4] This document provides a framework for the systematic evaluation of novel chromen-4-one compounds to elucidate their anti-cancer efficacy and mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of Chromen-4-One Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of selected chromen-4-one derivatives against various human cancer cell lines, providing a quantitative measure of their cytotoxic activity.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 13 | HL-60 | Human Promyelocytic Leukemia | 42.0 ± 2.7 | [2] |
| MOLT-4 | Human T-cell Leukemia | 24.4 ± 2.6 | [2] | |
| Compound 11 | MCF-7 | Human Breast Adenocarcinoma | 68.4 ± 3.9 | [2] |
| Compound 7h | T-47D | Human Breast Cancer | 1.8 ± 0.6 (µg/mL) | [3] |
| 4H-chromene derivative | HepG-2 | Human Liver Carcinoma | 9.68 (EC50, µg/mL) | [5][6] |
| PC-3 | Human Prostate Adenocarcinoma | 9.93 (EC50, µg/mL) | [6] | |
| Chromene derivative 2 | HT-29 | Human Colon Carcinoma | Lower than Doxorubicin | [7] |
| Chromene derivative 5 | HepG-2 | Human Liver Carcinoma | Higher than Doxorubicin | [7] |
| Chromene derivative 6 | MCF-7 | Human Breast Adenocarcinoma | Higher than Doxorubicin | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-cancer activity of chromen-4-one compounds.
In Vitro Assays
A step-wise approach, starting with in vitro experiments, is recommended to efficiently screen and select promising compounds for further in vivo testing.[8]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chromen-4-one compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[9]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
This assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[10][11][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the chromen-4-one compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][13]
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the chromen-4-one compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of chromen-4-one compounds on the expression levels of proteins involved in key signaling pathways.[14][15][16]
Protocol:
-
Protein Extraction: Treat cells with the chromen-4-one compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Models
In vivo studies are crucial for evaluating the anti-cancer efficacy of promising compounds in a whole-organism context.[17][18]
This model involves the transplantation of human tumor cells into immunodeficient mice.[17]
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells. Resuspend the cells in a suitable medium (e.g., Matrigel).
-
Tumor Cell Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size, measure the tumor volume regularly using calipers.
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the chromen-4-one compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in cancer and a general workflow for evaluating anti-cancer compounds.
Caption: General workflow for evaluating the anti-cancer activity of chromen-4-one compounds.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
References
- 1. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of synthetic hexahydrobenzo [g]chromen-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 8-Amino-2-(4-aminophenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-2-(4-aminophenyl)chromen-4-one is a novel synthetic chromen-4-one derivative with potential therapeutic applications. The chromen-4-one scaffold is a common feature in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] This document provides a comprehensive set of protocols for the in vivo evaluation of this compound, focusing on its potential as an anticancer agent. The proposed experimental design is based on established methodologies for the preclinical assessment of novel therapeutic compounds.[4][5][6][7]
Disclaimer: As of the last update, specific in vivo data for this compound is not extensively available in the public domain. The following protocols are therefore based on best practices for in vivo studies of novel anticancer agents and related chromen-4-one derivatives. Researchers should adapt these protocols based on emerging data and institutional guidelines.
Preclinical In Vivo Efficacy Studies
Animal Model Selection
The choice of an appropriate animal model is critical for obtaining clinically relevant data. For initial efficacy studies of a novel anticancer agent, human tumor xenograft models in immunodeficient mice are widely used.[4][5][6]
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.
-
Justification: These mice lack a functional adaptive immune system, which prevents the rejection of human tumor xenografts.[5] This allows for the direct assessment of the compound's effect on human cancer cells in an in vivo environment.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
Tumor Cell Line Selection and Implantation
The choice of cell line should be guided by the hypothesized mechanism of action of this compound or its intended therapeutic target.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT116, HT-29; lung cancer: A549, NCI-H460).
-
Cell Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Implantation:
-
Subcutaneous Xenograft Model: This is a commonly used model for initial efficacy screening due to its simplicity and ease of tumor measurement.[5]
-
Protocol: Harvest tumor cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Orthotopic Xenograft Model: This model involves implanting tumor cells into the organ of origin, which can provide a more clinically relevant tumor microenvironment and metastatic potential.[4][5]
-
Protocol: The surgical procedure for orthotopic implantation will vary depending on the tumor type. For example, for a breast cancer model, cells would be injected into the mammary fat pad. This procedure requires appropriate anesthesia and sterile surgical techniques.
-
-
Experimental Design and Dosing
A robust experimental design is crucial for the statistical validity of the results.
-
Grouping:
-
Group 1: Vehicle Control (e.g., saline, DMSO/saline mixture)
-
Group 2: Positive Control (a standard-of-care chemotherapeutic agent relevant to the tumor type)
-
Group 3-5: this compound at three different dose levels (e.g., low, medium, high). The dose levels should be determined from prior in vitro cytotoxicity data and preliminary toxicity studies.
-
-
Sample Size: A minimum of 8-10 animals per group is recommended to ensure statistical power.
-
Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), animals should be randomly assigned to the different treatment groups.
-
Compound Administration:
-
Route of Administration: The route should be chosen based on the physicochemical properties of the compound and its intended clinical application. Common routes include intraperitoneal (i.p.), intravenous (i.v.), and oral gavage (p.o.).[8]
-
Dosing Schedule: Dosing can be administered daily, every other day, or on a different schedule based on the compound's half-life and toxicity profile. A typical schedule is once daily for 21 consecutive days.
-
Efficacy Endpoints
-
Tumor Growth Inhibition:
-
Measurement: Tumor volume should be measured 2-3 times per week using digital calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration.
-
Calculation: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Body Weight and Clinical Observations: Animal body weight should be recorded 2-3 times per week as an indicator of systemic toxicity. Daily clinical observations for signs of distress (e.g., changes in posture, activity, fur texture) are also essential.
-
Survival Analysis: In some studies, overall survival can be a primary endpoint.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8][9]
Animal Model and Dosing
-
Animal Strain: Male and female Sprague-Dawley rats or BALB/c mice.
-
Dosing: A single dose of this compound is administered via the intended clinical route (e.g., i.v. and p.o. to determine bioavailability).
Sample Collection
-
Blood Sampling: Serial blood samples (e.g., 50-100 µL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Distribution (Optional): At the end of the study, animals are euthanized, and major organs (e.g., liver, kidneys, lungs, spleen, tumor) are collected to assess tissue distribution.
Bioanalytical Method
-
A validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required to quantify the concentration of this compound and its potential metabolites in plasma and tissue homogenates.
Data Analysis
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
Toxicity Studies
Acute and sub-chronic toxicity studies are necessary to determine the safety profile of the compound.
Acute Toxicity
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.
-
Design: A dose-escalation study is performed in a small number of animals. Doses are increased until signs of toxicity are observed.
Sub-chronic Toxicity
-
Objective: To evaluate the toxicity of the compound after repeated administration over a longer period (e.g., 28 days).
-
Design: Three dose levels (low, medium, and high) and a control group are used.
-
Endpoints:
-
Clinical observations and body weight measurements.
-
Hematology and serum clinical chemistry at the end of the study.
-
Gross necropsy and histopathological examination of major organs.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 100 µL Saline, i.p., q.d. | |||
| Positive Control | [Dose], [Route], [Schedule] | |||
| Compound X (Low Dose) | [Dose], [Route], [Schedule] | |||
| Compound X (Mid Dose) | [Dose], [Route], [Schedule] | |||
| Compound X (High Dose) | [Dose], [Route], [Schedule] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | F (%) |
| Intravenous | N/A | |||||
| Oral |
Table 3: Summary of Toxicity Findings for this compound
| Study Type | Animal Model | Dose Levels (mg/kg) | Key Findings | MTD (mg/kg) |
| Acute Toxicity | ||||
| 28-Day Sub-chronic |
Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the in vivo evaluation of this compound.
Hypothesized Signaling Pathway
Based on the known activities of other chromen-4-one derivatives, a potential mechanism of action could involve the inhibition of pro-inflammatory and pro-angiogenic pathways.[1][2]
Caption: Hypothesized signaling pathway for the anticancer activity of the compound.
References
- 1. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 8-Amino-2-(4-aminophenyl)chromen-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromen-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Analogs of 8-Amino-2-(4-aminophenyl)chromen-4-one are of particular interest for their potential to modulate key signaling pathways involved in cancer cell proliferation and survival. Many chromen-4-one derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1] Inhibition of these kinases can disrupt cancer cell signaling, leading to cell cycle arrest and apoptosis. This document provides detailed high-throughput screening (HTS) protocols to identify and characterize novel this compound analogs with potential as anticancer agents. The described workflow involves a primary biochemical screen to identify direct kinase inhibitors, followed by a secondary cell-based screen to assess their cytotoxic and pro-apoptotic effects.
Primary High-Throughput Screen: Biochemical Kinase Inhibition Assay
This primary screen aims to identify compounds that directly inhibit the activity of a target kinase. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose, as it measures the amount of ADP produced during a kinase reaction, providing a sensitive and robust readout for HTS.[2][3]
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To quantify the inhibitory effect of this compound analogs on the activity of a target protein kinase.
Materials:
-
Kinase Substrate (specific to the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well assay plate. For the controls, add 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control) to designated wells.
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiation of Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the compound-containing plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.[2] Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the substrate for luciferase, generating a luminescent signal.[5]
-
Signal Detection: Incubate the plate at room temperature for 30-60 minutes. Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Data Presentation: Primary Screen Hit Summary
| Compound ID | Concentration (µM) | Kinase Activity (% of Control) | Z'-factor |
| Analog-001 | 10 | 12.5 | 0.82 |
| Analog-002 | 10 | 88.3 | 0.82 |
| Analog-003 | 10 | 5.2 | 0.82 |
| Analog-004 | 10 | 45.7 | 0.82 |
| Staurosporine | 1 | 2.1 | 0.82 |
Z'-factor is a statistical parameter to evaluate the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Experimental Workflow: Primary Kinase Inhibition Screen
References
- 1. 8-Biarylchromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. eastport.cz [eastport.cz]
- 4. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
use of 8-Amino-2-(4-aminophenyl)chromen-4-one as a chemical probe for DNA-PK
Application Notes: NU7441 as a Chemical Probe for DNA-PK
Product Name: NU7441 (also known as 8-Amino-2-(4-aminophenyl)chromen-4-one, KU-57788)
Catalog Number: 151889[1]
Chemical Formula: C₂₅H₁₉NO₃S[2]
Molecular Weight: 413.49 g/mol [1]
Purity: ≥98%[2]
CAS Number: 503468-95-9[2]
Description
NU7441 is a highly potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By inhibiting DNA-PK, NU7441 effectively blocks the primary pathway for repairing DSBs induced by ionizing radiation and various chemotherapeutic agents. This leads to the potentiation of DNA-damaging cancer therapies and provides a valuable tool for studying DNA repair mechanisms. NU7441 has also been shown to enhance the efficiency of CRISPR-Cas9 mediated homology-directed repair (HDR) by reducing the competing NHEJ pathway.[3]
Mechanism of Action
DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[4] Upon a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[4] This recruitment activates the kinase activity of DNA-PKcs, which then phosphorylates various downstream targets to facilitate the ligation of the broken ends.[5] NU7441 acts as an ATP-competitive inhibitor of DNA-PKcs, preventing the phosphorylation of its substrates and thereby halting the NHEJ repair process.[6] This inhibition leads to an accumulation of unrepaired DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Applications
-
Sensitization of cancer cells to radiotherapy and chemotherapy: NU7441 has been shown to enhance the cytotoxicity of ionizing radiation and topoisomerase II inhibitors like etoposide and doxorubicin in various cancer cell lines.[3][7]
-
Enhancement of CRISPR-Cas9 genome editing: By inhibiting the error-prone NHEJ pathway, NU7441 can increase the frequency of precise gene editing through the homology-directed repair (HDR) pathway.[3][8]
-
Study of DNA damage response (DDR) pathways: As a selective inhibitor, NU7441 is a crucial tool for dissecting the role of DNA-PK in the complex network of DNA repair pathways.[9]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of NU7441
| Target | IC₅₀ Value | Assay Type | Reference |
| DNA-PK | 14 nM | Cell-free assay | [1][3][8][10] |
| PI3K | 5 µM | Cell-free assay | [1][8][10] |
| mTOR | 1.7 µM | Cell-free assay | [8][10] |
Table 2: Cellular Activity of NU7441 in Human Cancer Cell Lines
| Cell Line | Treatment | Effect | NU7441 Concentration | Reference |
| SW620, LoVo | Doxorubicin, Etoposide, Ionizing Radiation | Increased G2-M accumulation | 0.5 µM or 1 µM | [1][10] |
| SW620 | Etoposide | 1.8 to 12-fold enhancement of cytotoxicity | Not specified | [7] |
| LoVo | Etoposide | 2 to 4-fold enhancement of cytotoxicity | Not specified | [7] |
| SW620 | Doxorubicin | 2 to 3-fold enhancement of cytotoxicity | Not specified | [7] |
| LoVo | Doxorubicin | 2 to 10-fold enhancement of cytotoxicity | Not specified | [7] |
| NCI-H1770 | Growth Inhibition | IC₅₀ = 0.02143 µM | Not applicable | [10] |
| A172 | Growth Inhibition | IC₅₀ = 0.15316 µM | Not applicable | [10] |
| NCI-H526 | Growth Inhibition | IC₅₀ = 0.28407 µM | Not applicable | [10] |
Visualizations
Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ).
Caption: General experimental workflow for studying the effects of NU7441.
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay
This protocol is for determining the in vitro inhibitory activity of NU7441 on DNA-PK.
Materials:
-
Purified DNA-PK enzyme
-
Biotinylated peptide substrate
-
NU7441
-
ATP (γ-³²P-ATP or fluorescently labeled ATP)
-
Kinase buffer
-
Stop solution
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of NU7441 in DMSO.
-
In a microplate, add the DNA-PK enzyme, biotinylated peptide substrate, and NU7441 at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unbound ATP.
-
Measure the incorporated phosphate using a scintillation counter (for ³²P) or a fluorescence plate reader.
-
Calculate the percent inhibition for each NU7441 concentration and determine the IC₅₀ value.
Protocol 2: Cellular Assay for Chemosensitization by NU7441 (Clonogenic Survival Assay)
This protocol determines the ability of NU7441 to sensitize cancer cells to a DNA-damaging agent.
Materials:
-
Human cancer cell lines (e.g., SW620, LoVo)
-
Cell culture medium and supplements
-
NU7441
-
DNA-damaging agent (e.g., doxorubicin, etoposide)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed cells in 6-well plates at a density that allows for colony formation (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with the DNA-damaging agent at various concentrations in the presence or absence of a fixed concentration of NU7441 (e.g., 0.5 µM or 1.0 µM).[10]
-
For ionizing radiation experiments, treat cells with NU7441 for 1 hour before irradiation.[11]
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the concentration of the DNA-damaging agent to generate survival curves and determine the dose enhancement factor.
Protocol 3: Analysis of DNA Damage (γH2AX Foci) by Immunofluorescence
This protocol measures the effect of NU7441 on the repair of DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips
-
NU7441
-
DNA-damaging agent (e.g., ionizing radiation)
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat cells with the DNA-damaging agent in the presence or absence of NU7441.
-
At various time points after treatment, fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in the persistence of γH2AX foci in the presence of NU7441 indicates inhibition of DNA repair.[1][10]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of NU7441 on cell cycle distribution following DNA damage.
Materials:
-
Human cancer cell lines
-
NU7441
-
DNA-damaging agent
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the DNA-damaging agent in the presence or absence of NU7441 for a specified duration (e.g., 16 hours).[10]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2-M phase is indicative of a DNA damage-induced cell cycle checkpoint.[1][10]
References
- 1. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. stemcell.com [stemcell.com]
- 3. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. KU-57788 | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]
Application Notes and Protocols for Evaluating the Efficacy of 8-Amino-2-(4-aminophenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromen-4-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] 8-Amino-2-(4-aminophenyl)chromen-4-one is a novel compound belonging to this class. These application notes provide a comprehensive guide to a panel of cell-based assays for evaluating the efficacy of this compound, focusing on its potential as an anti-cancer agent. The protocols outlined below are designed to be detailed and reproducible for researchers in drug discovery and development.
Cell Viability and Cytotoxicity Assays
A fundamental first step in evaluating the efficacy of a potential anti-cancer compound is to determine its effect on cell viability and to quantify its cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
Table 1: Cytotoxic Activity of this compound in various cancer cell lines.
| Cell Line | IC₅₀ (µM) after 48h exposure |
| MCF-7 (Breast Cancer) | Data to be filled |
| HCT-116 (Colon Cancer) | Data to be filled |
| A549 (Lung Cancer) | Data to be filled |
| PC-3 (Prostate Cancer) | Data to be filled |
Experimental Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assays
Many anti-cancer agents exert their effect by inducing apoptosis (programmed cell death).
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Data Presentation:
Table 2: Apoptosis induction by this compound in a representative cancer cell line.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Compound (IC₅₀) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Compound (2x IC₅₀) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 3: Effect of this compound on cell cycle distribution.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| Compound (IC₅₀) | Data to be filled | Data to be filled | Data to be filled |
| Compound (2x IC₅₀) | Data to be filled | Data to be filled | Data to be filled |
Signaling Pathway Analysis
Chromen-4-one derivatives have been shown to modulate various signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2]
Western Blotting for Key Signaling Proteins
Experimental Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Data Presentation:
Table 4: Modulation of PI3K/Akt pathway proteins by this compound.
| Treatment | Relative p-Akt/Akt ratio | Relative p-mTOR/mTOR ratio |
| Vehicle Control | Data to be filled | Data to be filled |
| Compound (IC₅₀) | Data to be filled | Data to be filled |
| Compound (2x IC₅₀) | Data to be filled | Data to be filled |
Hypothetical Signaling Pathway Modulation:
Caption: Potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Conclusion
The described cell-based assays provide a robust framework for the initial characterization of the biological efficacy of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic and cell cycle inhibitory effects, and its impact on key cancer-related signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. Further in-depth studies, including in vivo models, will be necessary to fully elucidate its pharmacological profile.
References
Application Note: Protocols for the Crystallization of 8-Amino-2-(4-aminophenyl)chromen-4-one for X-ray Analysis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies and guidelines for obtaining single crystals of 8-Amino-2-(4-aminophenyl)chromen-4-one suitable for X-ray diffraction analysis.
Introduction
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. A prerequisite for this analysis is the availability of high-quality, single crystals. The target compound, this compound, as a member of the chromen-4-one (flavonoid) family, possesses a rigid bicyclic core with functional groups that can participate in various intermolecular interactions, including hydrogen bonding. This application note outlines systematic protocols for screening and optimizing crystallization conditions for this compound. Since ideal crystallization conditions are often unique to each compound, the following sections provide a range of established techniques and a framework for methodical experimentation.
Pre-Crystallization Considerations
The success of any crystallization experiment is critically dependent on several key factors that must be addressed before attempting the protocols.
-
Purity of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly formed or disordered crystals. It is recommended to purify the compound (e.g., via chromatography or recrystallization) until it is at least >95% pure, as confirmed by techniques like NMR and LC-MS. If a solution contains undissolved particles, it should be filtered before setting up the crystallization experiment[1].
-
Solvent Selection: The choice of solvent is the most critical variable. A suitable solvent is one in which the compound is moderately soluble[2]. If the compound is too soluble, the solution will be difficult to supersaturate, whereas if it is nearly insoluble, it will be impossible to dissolve a sufficient amount. A preliminary solubility screening with a range of solvents is a crucial first step. Given the structure of this compound, which contains both polar (amino, carbonyl) and non-polar (aromatic rings) moieties, a variety of solvents should be tested.
-
Supersaturation: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its equilibrium solubility. The goal of each technique is to approach the point of supersaturation slowly and in a controlled manner to allow for the orderly growth of a few large crystals rather than rapid precipitation of many small ones.
Experimental Protocols
The following three methods are the most common and successful for growing single crystals of small organic molecules. It is recommended to try multiple methods and conditions in parallel.
Protocol 1: Slow Evaporation
This is the simplest crystallization method. It is most effective when the compound is sufficiently soluble in a relatively volatile solvent.
Methodology:
-
Prepare a nearly saturated solution of this compound in a chosen solvent (e.g., ethanol, acetone, ethyl acetate) in a clean vial.
-
Ensure all the solute is dissolved. Gentle warming may be applied if necessary, but the solution should be allowed to return to room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites[1][2].
-
Cover the vial with a cap or parafilm, but do not seal it tightly. Pierce a few small holes in the cover to allow the solvent to evaporate slowly over several days to weeks.
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vial periodically without disturbing it. Crystals will ideally form as the solvent volume decreases and the solution becomes supersaturated.
Protocol 2: Vapor Diffusion
This is often the most successful method, especially when only small amounts of the compound are available[1][3][4]. It involves dissolving the compound in one solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution.
Methodology:
-
In a small, open inner vial, dissolve the compound in a small volume of a moderately non-volatile solvent (the "good" solvent, e.g., THF, toluene, chloroform)[1].
-
Place this inner vial inside a larger, sealable outer vial or jar.
-
Add a larger volume of a more volatile anti-solvent (the "poor" solvent, e.g., pentane, hexane, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar tightly and leave it undisturbed.
-
The volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow crystallization over several days.
Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)
This technique relies on the slow diffusion between two miscible liquids: a solution of the compound and an anti-solvent.
Methodology:
-
Dissolve the compound in a minimal amount of a "good" solvent to make a concentrated solution. This solvent should ideally be denser than the anti-solvent.
-
Place this solution at the bottom of a narrow, clean test tube or NMR tube.
-
Very carefully and slowly, layer the anti-solvent (a miscible solvent in which the compound is insoluble) on top of the solution[2][3]. The anti-solvent should be less dense to ensure a stable interface[3]. A syringe or pipette can be used to let the anti-solvent run down the side of the tube to minimize mixing. A good starting volume ratio of solution to anti-solvent is 1:4 or 1:5[3].
-
A slight turbidity may form at the interface, which is a good indication of appropriate concentration[3].
-
Seal the tube and leave it in an undisturbed location.
-
Crystals will form at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility.
Data Presentation and Experiment Tracking
Systematic logging of all experimental parameters and outcomes is crucial for optimizing conditions. The following tables should be used to record data from your crystallization trials.
Table 1: Preliminary Solvent Solubility Screening
| Solvent | Boiling Point (°C) | Polarity Index | Solubility at RT | Solubility (Heated) | Observations |
|---|---|---|---|---|---|
| Hexane | 69 | 0.1 | |||
| Toluene | 111 | 2.4 | |||
| Diethyl Ether | 35 | 2.8 | |||
| Chloroform | 61 | 4.1 | |||
| Ethyl Acetate | 77 | 4.4 | |||
| Acetone | 56 | 5.1 | |||
| Acetonitrile | 82 | 5.8 | |||
| Ethanol | 78 | 4.3 | |||
| Methanol | 65 | 5.1 | |||
| Water | 100 | 10.2 |
| Solubility Key: I=Insoluble, SS=Slightly Soluble, S=Soluble, VS=Very Soluble |
Table 2: Crystallization Experiment Log
| Exp. ID | Method | Solvent System (Good/Poor) | Concentration (mg/mL) | Temp (°C) | Time (days) | Result | Crystal Quality & Size |
|---|---|---|---|---|---|---|---|
| 001 | Slow Evap. | Acetone | 10 | 20 | 7 | Microcrystals | Poor, <0.05 mm |
| 002 | Vapor Diff. | Toluene / Hexane | 15 | 20 | 10 | Oil | N/A |
| 003 | Liquid Diff. | Chloroform / Pentane | 20 | 4 | 14 | Single Crystals | Good, ~0.2 mm prisms |
| 004 | | | | | | | |
Visualization of Experimental Workflows
The following diagrams illustrate the setup for each of the described crystallization protocols.
Caption: Workflow for the Slow Evaporation crystallization method.
Caption: Workflow for the Vapor Diffusion crystallization method.
Caption: Workflow for the Liquid-Liquid Diffusion crystallization method.
References
Application Notes and Protocols for the Formulation of 8-Amino-2-(4-aminophenyl)chromen-4-one for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are generalized for 8-Amino-2-(4-aminophenyl)chromen-4-one based on the known properties of aminoflavone derivatives and common formulation strategies for poorly water-soluble compounds. Specific optimization and validation will be required for this particular molecule.
Introduction
This compound is a synthetic aminoflavone derivative. Flavonoids, including their amino derivatives, are a class of compounds known for a wide range of biological activities. Many aminoflavones exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in animal studies.[1][2][3] Proper formulation is therefore critical for the successful preclinical evaluation of this compound. This document provides an overview of potential formulation strategies and detailed protocols for the preparation and administration of this compound in animal models.
Physicochemical Properties and Formulation Considerations
-
Poor water solubility: This is the primary hurdle for oral and intravenous formulations.[2][3]
-
Lipophilicity: The aromatic ring structure contributes to a high logP value.
-
Potential for salt formation: The presence of amino groups allows for the formation of salts, which may enhance solubility.
The choice of formulation will depend on the intended route of administration, the required dose, and the animal species being used. For poorly soluble compounds, common formulation approaches include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems.[4][5][6][7]
Data Presentation: Excipient and Vehicle Selection
The selection of appropriate excipients is crucial for developing a stable and effective formulation. The following tables summarize common vehicles used for oral and intravenous administration of poorly soluble compounds in preclinical studies.[8][9][10][11]
Table 1: Common Vehicles for Oral Administration in Rodent Studies
| Vehicle Composition | Maximum Recommended Concentration/Volume | Advantages | Disadvantages |
| 0.5% (w/v) Carboxymethyl cellulose (CMC) in water | 10 mL/kg | Well-tolerated, forms stable suspensions. | May not be suitable for all compounds. |
| 0.5% (w/v) Methylcellulose (MC) in water | 10 mL/kg | Good suspending agent, low toxicity.[11] | Can increase viscosity. |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 mL/kg | Can significantly increase solubility of lipophilic compounds. | Potential for renal toxicity at high doses. |
| Corn oil / Olive oil / Sesame oil | 10 mL/kg | Suitable for highly lipophilic compounds.[4] | Can influence lipid metabolism. |
| Polyethylene glycol 400 (PEG 400) | 10 mL/kg | Good solvent for many organic molecules. | Can have laxative effects at high doses. |
Table 2: Common Vehicles for Intravenous Administration in Rodent Studies
| Vehicle Composition | Maximum Recommended Concentration/Volume | Advantages | Disadvantages |
| Saline (0.9% NaCl) | 5 mL/kg | Isotonic and well-tolerated. | Only suitable for water-soluble compounds. |
| 10% DMSO in Saline | 1-2 mL/kg | Excellent solubilizing power for a wide range of compounds.[8] | Can cause hemolysis and local irritation at higher concentrations. |
| 20% Solutol HS 15 in Saline | 5 mL/kg | Forms micelles that can solubilize hydrophobic drugs. | Potential for hypersensitivity reactions. |
| 30% PEG 400 in Saline | 5 mL/kg | Good co-solvent, generally well-tolerated. | Can cause hyperosmolality. |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | 5 mL/kg | Enhances solubility of lipophilic compounds. | Potential for nephrotoxicity. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension
This protocol describes the preparation of a suspension of this compound in a common aqueous vehicle.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Accurately weigh the required amount of the compound.
-
Triturate the powder in a mortar and pestle to reduce particle size and improve homogeneity.
-
Gradually add a small volume of the 0.5% MC vehicle to the powder while triturating to form a smooth paste.
-
Transfer the paste to a sterile conical tube.
-
Rinse the mortar and pestle with the remaining vehicle and add it to the conical tube to ensure complete transfer of the compound.
-
Vortex the suspension vigorously for 2-3 minutes.
-
For a more uniform suspension, use a homogenizer according to the manufacturer's instructions.
-
Visually inspect the suspension for any large aggregates.
-
Store the suspension at 4°C and protect from light. Re-suspend by vortexing before each administration.
Protocol 2: Preparation of a Solution for Intravenous Injection
This protocol outlines the preparation of a solution of this compound using a co-solvent system, suitable for intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile saline (0.9% NaCl)
-
Calibrated balance
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired final concentration of the compound and the final percentage of co-solvents (e.g., 10% DMSO, 40% PEG 400, 50% Saline).
-
Accurately weigh the required amount of this compound.
-
In a sterile conical tube, dissolve the compound in the required volume of DMSO by vortexing.
-
Once fully dissolved, add the required volume of PEG 400 and vortex until the solution is homogeneous.
-
Slowly add the sterile saline dropwise while vortexing to avoid precipitation of the compound.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If necessary, sterile-filter the final solution using a 0.22 µm filter.
-
Prepare the formulation fresh before each use.
Signaling Pathways and Visualization
Aminoflavones have been reported to interact with several key signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway and the PI3K/Akt/mTOR pathway.[12][13][14][15][16] Understanding these interactions is crucial for elucidating the mechanism of action of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.[14][17][18] Some aminoflavones are known to be potent AhR activators.[16][19][20]
References
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorimetric Properties of 3-Aminoflavone Biomolecule (3-AF). X-ray Crystal Structure of New Polymorph of 3-AF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gadconsulting.com [gadconsulting.com]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Targeting the Aryl Hydrocarbon Receptor Signaling Pathway in Breast Cancer Development [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Amino-2-(4-aminophenyl)chromen-4-one in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Amino-2-(4-aminophenyl)chromen-4-one belongs to the flavonoid class of compounds, which are well-regarded for their diverse pharmacological activities, including potent anti-inflammatory properties. This document provides detailed application notes and protocols for researchers investigating the anti-inflammatory potential of this compound and its derivatives. The information is based on studies of structurally similar 2-phenyl-4H-chromen-4-one derivatives, which are expected to share a comparable mechanism of action. These compounds have been shown to modulate key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.
The primary mechanism of action for these chromen-4-one derivatives involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] This is achieved through the inhibition of critical signaling pathways, including the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways.[1][2] By targeting these central inflammatory cascades, this compound and its analogs represent a significant area of interest for anti-inflammatory drug discovery.
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory activity of a representative 2-phenyl-4H-chromen-4-one derivative, designated as "compound 8" in a key study. This data highlights the compound's potency in inhibiting key inflammatory markers.
| Parameter | Cell Line/Model | Concentration/Dose | Result | Reference |
| In Vitro Activity | ||||
| NO Production Inhibition | RAW264.7 macrophages | Various | Most tested 2-phenyl-4H-chromen-4-one derivatives showed favorable NO inhibitory activity. | [1] |
| Cytotoxicity | RAW264.7 macrophages | Various | Low toxicity observed for the tested compounds. | [1] |
| IL-6 Expression | RAW264.7 macrophages | Dose-dependent | Compound 8 downregulated IL-6 expression. | [1] |
| TNF-α Expression | RAW264.7 macrophages | Dose-dependent | Compound 8 downregulated TNF-α expression. | [1] |
| iNOS Protein Expression | RAW264.7 macrophages | Dose-dependent | Compound 8 decreased the expression of iNOS. | [1] |
| COX-2 Protein Expression | RAW264.7 macrophages | Dose-dependent | Compound 8 decreased the expression of COX-2. | [1] |
| TLR4 Protein Expression | RAW264.7 macrophages | Dose-dependent | Compound 8 reversed the LPS-induced increase in TLR4 expression. | [1] |
| MyD88 Protein Expression | RAW264.7 macrophages | Dose-dependent | Compound 8 reversed the LPS-induced increase in MyD88 expression. | [1] |
| In Vivo Activity | ||||
| IL-6 Levels in Serum | C57BL/6 mice (LPS-induced inflammation) | 15 and 30 mg/kg | Compound 8 effectively prevented the LPS-induced increase in serum IL-6. | [1] |
| TNF-α Levels in Serum | C57BL/6 mice (LPS-induced inflammation) | 15 and 30 mg/kg | Compound 8 effectively prevented the LPS-induced increase in serum TNF-α. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their investigation of this compound's anti-inflammatory effects.
In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages
Objective: To evaluate the effect of the test compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents and apparatus for Western blotting (antibodies against iNOS, COX-2, TLR4, MyD88, and a loading control like β-actin)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Seed cells in appropriate plates. Once confluent, pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.[3]
-
Western Blot Analysis: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against iNOS, COX-2, TLR4, and MyD88, followed by HRP-conjugated secondary antibodies. Visualize the protein bands using an appropriate detection system.
In Vivo Anti-inflammatory Activity in an LPS-Induced Mouse Model
Objective: To assess the in vivo anti-inflammatory efficacy of the test compound in a mouse model of acute inflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Saline solution
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Grouping: Divide the mice into control, LPS, and LPS + test compound groups.
-
Compound Administration: Administer the test compound (e.g., 15 and 30 mg/kg) via intraperitoneal injection. Administer the vehicle (e.g., saline) to the control and LPS groups.
-
LPS Challenge: After 30 minutes of compound administration, induce inflammation by tracheal instillation of LPS (e.g., 5 mg/kg).[1]
-
Sample Collection: After a specific time (e.g., 6 hours), anesthetize the mice and collect blood samples via cardiac puncture.
-
Cytokine Analysis: Separate the serum from the blood samples. Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits.[1]
Visualizations
Signaling Pathway of Anti-inflammatory Action
The following diagram illustrates the proposed signaling pathway through which 2-phenyl-4H-chromen-4-one derivatives exert their anti-inflammatory effects.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Workflow for In Vitro Screening
The diagram below outlines the general workflow for screening the anti-inflammatory activity of the compound in vitro.
Caption: In vitro anti-inflammatory screening workflow.
References
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Morin inhibits colorectal tumor growth through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induction by 8-Amino-2-(4-aminophenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers to assess the apoptosis-inducing potential of the novel compound, 8-Amino-2-(4-aminophenyl)chromen-4-one. The following sections detail the underlying principles, experimental protocols, and data interpretation for key apoptosis assays.
Introduction to Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is implicated in various diseases, including cancer. Apoptosis is characterized by distinct morphological and biochemical hallmarks, such as cell shrinkage, membrane blebbing, chromatin condensation, DNA fragmentation, and the activation of a family of cysteine proteases called caspases. The two primary pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of executioner caspases.
Experimental Assessment of Apoptosis
To investigate the pro-apoptotic effects of this compound, a multi-faceted approach employing a series of well-established assays is recommended. This allows for a thorough characterization of the compound's mechanism of action.
Table 1: Summary of Key Apoptosis Assays
| Assay | Principle | Key Parameters Measured |
| Annexin V/Propidium Iodide (PI) Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells. | Percentage of early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and viable cells (Annexin V-/PI-). |
| Caspase Activity Assays | Measures the enzymatic activity of specific caspases (e.g., Caspase-3, -8, -9) using fluorogenic or colorimetric substrates containing a specific peptide recognition sequence. Cleavage of the substrate releases a detectable molecule. | Fold increase in caspase activity relative to an untreated control. |
| Western Blot Analysis | Detects changes in the expression levels of key apoptosis-regulating proteins. This includes the cleavage and activation of caspases and PARP, as well as alterations in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. | Relative protein expression levels, presence of cleaved protein fragments. |
Detailed Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol outlines the steps to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2][3][4][5][6][7]
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation.
-
Adherent cells: Carefully detach cells using a gentle, non-enzymatic cell dissociation buffer. Avoid harsh trypsinization, which can damage the cell membrane.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases-3 and -7.[8][9][10][11][12]
Materials:
-
Treated cell lysates (prepared as described below)
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Caspase assay buffer
-
DTT (Dithiothreitol)
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
After treatment with this compound, collect cells and wash with cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Reaction:
-
In a 96-well black microplate, add an equal amount of protein (e.g., 20-50 µg) from each sample to individual wells.
-
Prepare a reaction master mix containing caspase assay buffer, DTT, and the caspase-3/7 fluorogenic substrate.
-
Add the reaction master mix to each well.
-
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals (e.g., every 15 minutes for 1-2 hours).
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) and normalize it to the protein concentration. Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol allows for the detection of changes in the expression of key proteins involved in the apoptotic cascade.[13][14]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate equal amounts of protein from each cell lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizing Potential Mechanisms
The following diagrams illustrate a hypothetical signaling pathway for apoptosis induction and a typical experimental workflow.
Caption: Hypothetical signaling pathways of apoptosis induction.
Caption: General experimental workflow for assessing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of caspase-3 activity and apoptosis in MDA-MB-468 cells by N(omega)-hydroxy-L-arginine, an inhibitor of arginase, is not solely dependent on reduction in intracellular polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optogenetic induction of caspase-8 mediated apoptosis by employing Arabidopsis cryptochrome 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
troubleshooting solubility issues of 8-Amino-2-(4-aminophenyl)chromen-4-one in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Amino-2-(4-aminophenyl)chromen-4-one, a compound belonging to the flavonoid class of molecules. Due to its chemical structure, this compound is expected to have low aqueous solubility, which can present challenges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is this happening?
A1: this compound is a type of flavone, a class of compounds known for their generally poor solubility in aqueous solutions. This is due to their rigid, planar structure and hydrophobic nature. The amino groups on the molecule may slightly improve solubility compared to the parent flavone structure, but it is still expected to be sparingly soluble in neutral aqueous buffers.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can increase the rate of dissolution and may increase the solubility to some extent. However, be cautious with temperature, as excessive heat can lead to degradation of the compound. It is recommended to perform stability studies to determine the acceptable temperature range.
Q4: Will adjusting the pH of my buffer help?
A4: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds. This compound has two amino groups, which are basic. In acidic conditions (lower pH), these amino groups will become protonated, increasing the polarity and likely the aqueous solubility of the compound. Conversely, in basic conditions (higher pH), the compound will be less soluble.
Q5: Are there any recommended organic solvents for creating a stock solution?
A5: Yes, it is standard practice to first dissolve poorly soluble compounds in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Common solvents for this purpose include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). This stock solution can then be diluted into your aqueous buffer to the final desired concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution of the organic stock into aqueous buffer.
This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final aqueous solution can help maintain solubility.
-
Use a different co-solvent: Some compounds may be more soluble in one organic solvent over another. Consider trying ethanol or DMF if you are currently using DMSO.
-
Utilize solubilizing agents: Incorporating excipients such as cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.
Issue: Inconsistent results in biological assays.
Poor solubility can lead to the formation of aggregates or precipitation of the compound in your assay medium, resulting in variable and unreliable data.
Troubleshooting Steps:
-
Visually inspect your solutions: Before each experiment, carefully inspect your final solution for any signs of precipitation or cloudiness. Centrifuge the solution if necessary to pellet any undissolved material.
-
Perform a solubility assessment in your specific assay medium: The composition of your cell culture medium or assay buffer can affect the solubility of your compound. It is advisable to determine the kinetic solubility in the exact medium you will be using.
-
Prepare fresh dilutions for each experiment: Avoid freeze-thaw cycles of aqueous solutions, as this can promote precipitation. Prepare fresh dilutions from your organic stock solution for each experiment.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add a small volume of a suitable organic solvent (e.g., DMSO, ethanol) to the powder.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Add additional solvent to reach the final desired stock concentration (e.g., 10 mM, 50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment using the Solution-Precipitation Method
This method provides a rapid assessment of the solubility of your compound in a specific aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).
-
In a series of microcentrifuge tubes or a 96-well plate, add your aqueous buffer of choice.
-
Spike a small volume of the organic stock solution into each well/tube to achieve a range of final compound concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). Ensure the final organic solvent concentration is constant across all wells (e.g., 1%).
-
Incubate the plate/tubes at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
After incubation, visually inspect for precipitation.
-
To quantify the soluble fraction, centrifuge the plate/tubes to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate/tubes.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 3: Improving Solubility with Cyclodextrins
-
Prepare a stock solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.
-
Prepare a series of aqueous buffers containing different concentrations of the cyclodextrin.
-
Add a small amount of solid this compound to each cyclodextrin-containing buffer.
-
Equilibrate the samples by shaking or sonicating for a set period (e.g., 24-48 hours) at a constant temperature.
-
After equilibration, filter or centrifuge the samples to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the clear supernatant using an appropriate analytical method.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.
Data Presentation
Table 1: Recommended Starting Conditions for Solubility Enhancement
| Method | Parameter | Recommended Starting Range | Notes |
| pH Adjustment | pH | 3.0 - 7.0 | Solubility is expected to increase at lower pH due to the protonation of the amino groups. |
| Co-solvents | DMSO or Ethanol | 0.1% - 2% (v/v) | Ensure the final solvent concentration is compatible with your experimental system. |
| Cyclodextrins | HP-β-CD | 1% - 10% (w/v) | Higher concentrations may be necessary for significant solubility enhancement. |
| Temperature | Temperature | Room Temperature - 40°C | Monitor for compound degradation at elevated temperatures. |
Visualizations
Signaling Pathways
Chromone derivatives have been reported to exhibit inhibitory activity against key signaling pathways involved in cell proliferation and inflammation, such as the p38 MAPK and PI3K/Akt pathways. The following diagrams illustrate these pathways and the potential point of intervention for a chromone-based inhibitor.
Caption: p38 MAPK signaling pathway with potential inhibition by the chromone derivative.
Caption: PI3K/Akt signaling pathway with potential inhibition by the chromone derivative.
Experimental Workflow
Caption: A logical workflow for troubleshooting solubility issues.
optimization of reaction conditions for synthesizing chromen-4-one derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing chromen-4-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for synthesizing chromen-4-one derivatives?
A1: Several methods are commonly employed for the synthesis of chromen-4-ones. These include:
-
Microwave-assisted synthesis: This method often leads to shorter reaction times and improved yields.[1][2]
-
Base-promoted aldol condensation followed by intramolecular oxa-Michael addition: This is a classical and widely used approach.[2][3]
-
Cascade radical annulation: This metal-free approach offers an alternative route to chroman-4-ones which can be precursors to chromen-4-ones.[4]
-
Palladium-catalyzed reactions: These methods, such as carbonylative Sonogashira coupling, provide efficient routes to flavones (2-phenylchromen-4-ones).[5][6]
-
Intramolecular Wittig reaction: This approach can be used to form the chromen-4-one core.[5]
Q2: How do substituents on the starting materials affect the reaction outcome?
A2: The electronic nature of substituents on the starting 2'-hydroxyacetophenones can significantly influence the reaction yield. Generally, electron-withdrawing groups on the aromatic ring tend to give higher yields of the desired chroman-4-ones, which can then be converted to chromen-4-ones. Conversely, electron-donating groups may lead to the formation of byproducts from the self-condensation of the aldehyde, complicating purification and lowering the overall yield.[2]
Q3: What are the key reaction parameters to optimize for improving the yield of chromen-4-one synthesis?
A3: Optimization of the following parameters is crucial for maximizing the yield and purity of chromen-4-one derivatives:
-
Base: The choice and amount of base can significantly impact the reaction. Common bases include diisopropylamine (DIPA), potassium hydroxide (KOH), and potassium carbonate (K2CO3).[2][7]
-
Solvent: The polarity of the solvent can influence reaction rates and solubility of reactants. Ethanol, methanol, dimethylformamide (DMF), and toluene are frequently used.[2][7][8]
-
Temperature: Reaction temperatures can range from room temperature to reflux or higher under microwave irradiation.[1][2][7]
-
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without significant decomposition or side-product formation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inappropriate base or solvent. - Suboptimal reaction temperature or time. - Poor quality of starting materials. - Steric hindrance from bulky substituents. | - Screen different bases (e.g., DIPA, KOH, K2CO3) and solvents (e.g., EtOH, DMF, Toluene). - Systematically vary the reaction temperature and monitor the reaction progress by TLC. - Ensure the purity of starting 2'-hydroxyacetophenones and aldehydes. - Consider using a more reactive catalyst or higher temperatures for sterically hindered substrates. |
| Formation of multiple byproducts | - Self-condensation of the aldehyde, especially with electron-donating groups on the acetophenone. - Decomposition of starting materials or product under harsh reaction conditions. | - Use a milder base or lower the reaction temperature. - Slowly add the aldehyde to the reaction mixture to minimize its self-condensation. - Reduce the reaction time. |
| Difficulty in product purification | - Presence of unreacted starting materials. - Formation of closely related byproducts. - Oily or non-crystalline product. | - Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent. - Employ flash column chromatography with a carefully selected eluent system for purification.[2][3] - Attempt to crystallize the product from a suitable solvent system. |
| Inconsistent reaction outcomes | - Variability in microwave heating. - Sensitivity of the reaction to air or moisture. | - Ensure consistent vial positioning and power settings for microwave reactions. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation or moisture. |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of Chromone-2-carboxylic Acids[1]
-
To a solution of the appropriate 2′-hydroxyacetophenone derivative in a suitable solvent, add the base (e.g., potassium hydroxide).
-
Heat the resulting solution to 120 °C for 20 minutes using microwave irradiation.
-
Add a solution of hydrochloric acid (e.g., 6 M) and continue heating at 120 °C for 40 minutes.
-
Pour the reaction mixture into water.
-
Filter the resulting solid, wash with water, and then dichloromethane.
-
Dry the solid to obtain the final product.
General Procedure for Synthesis of Chroman-4-ones via Aldol Condensation[2][3]
-
To a solution of the appropriate 2′-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
Dilute the reaction mixture with dichloromethane (CH2Cl2).
-
Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.
-
Dry the organic phase over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for 6-Bromo-4-oxo-4H-chromene-2-carboxylic Acid Synthesis [1]
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | KOH (3) | EtOH | 120 | 20 + 40 | 75 |
| 2 | NaOH (3) | EtOH | 120 | 20 + 40 | 68 |
| 3 | K2CO3 (3) | EtOH | 120 | 20 + 40 | 55 |
| 4 | KOH (4) | EtOH | 120 | 20 + 40 | 87 |
| 5 | KOH (4) | MeOH | 120 | 20 + 40 | 82 |
| 6 | KOH (4) | EtOH | 100 | 20 + 40 | 65 |
| 7 | KOH (4) | EtOH | 120 | 10 + 30 | 78 |
Table 2: Synthesis of Chroman-4-one Derivatives with Varying Substituents [2]
| Compound | R1 | R2 | R3 | Yield (%) |
| 1b | H | H | Pentyl | 55 |
| 1d | Me | Me | Pentyl | 17 |
| 1h | OMe | H | Pentyl | 17 |
| 1j | Br | Br | Pentyl | 88 |
Visualizations
Caption: General experimental workflow for the synthesis of chroman-4-one derivatives.
Caption: Troubleshooting logic for addressing low product yield in chromen-4-one synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chromone and flavone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
Technical Support Center: 8-Amino-2-(4-aminophenyl)chromen-4-one and Related Aminoflavone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 8-Amino-2-(4-aminophenyl)chromen-4-one and structurally related aminoflavone compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for aminoflavone compounds?
A1: Aminoflavones, such as 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one (AF), are a class of synthetic flavonoids that have shown potent anticancer activities. Their mechanisms of action can be complex and cell-type dependent, but often involve:
-
Aryl Hydrocarbon Receptor (AhR) Activation: Some aminoflavones are ligands for the AhR, a transcription factor that regulates the expression of xenobiotic-metabolizing enzymes like CYP1A1 and CYP1A2.[1] This can lead to the metabolic activation of the aminoflavone into cytotoxic metabolites.
-
Induction of Oxidative Stress: Treatment with aminoflavones can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger oxidative DNA damage and subsequent apoptosis in cancer cells.[1]
-
Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest, for example, at the S-phase or G2/M phase, which is often associated with an increase in the expression of cell cycle inhibitors like p21.[1][2]
-
Apoptosis Induction: Aminoflavones can induce apoptosis through caspase-dependent pathways, involving the activation of caspases 3, 8, and 9, and cleavage of poly [ADP-ribose] polymerase (PARP).[1][2]
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: High variability in cell viability assays can stem from several factors when working with aminoflavone compounds:
-
Compound Solubility: Aminoflavones can have poor aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that it doesn't precipitate when diluted into your culture medium. Precipitation can lead to inconsistent concentrations across your assay plates.
-
Assay Interference: Flavonoid compounds have been reported to interfere with common colorimetric and fluorometric assays. For example, they can interfere with tetrazolium-based assays (MTT, MTS) or assays that rely on redox reactions.[3][4] Consider using an orthogonal assay to confirm your results (e.g., an ATP-based luminescence assay like CellTiter-Glo®).
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous cell suspension and use appropriate pipetting techniques.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification in your incubator.
Q3: My compound is not showing the expected activity. What are the possible reasons?
A3: A lack of activity could be due to several factors:
-
Cell Line Specificity: The activity of aminoflavones can be highly dependent on the specific cancer cell line being used, particularly in relation to the expression of metabolic enzymes like CYP1A1/1A2 which may be required to convert the compound into its active form.[1]
-
Compound Concentration and Incubation Time: The effective concentration and required incubation time can vary significantly. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
-
Compound Stability: Ensure the compound is stable in your culture medium over the course of the experiment. Degradation of the compound will lead to a loss of activity.
-
Incorrect Target Engagement: If you are expecting inhibition of a specific target, it is important to verify target engagement in your cellular system using an appropriate assay (e.g., CETSA or NanoBRET).[5][6]
Q4: How can I assess the selectivity of my aminoflavone compound?
A4: To determine if the observed cellular effects are due to the intended target or off-target effects, you can perform the following:
-
Kinase Profiling: Many small molecules have off-target effects on various kinases. A broad kinase selectivity panel can identify unintended kinase targets of your compound.[7][8][9]
-
Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. If the compound is active in multiple assays with different detection methods, it is more likely that the observed effect is real and not an artifact of a specific assay technology.[10]
-
Use of Inactive Analogs: If available, use a structurally similar but biologically inactive analog of your compound as a negative control.
-
Target Knockdown/Knockout: If you have a primary target in mind, reducing its expression using techniques like siRNA or CRISPR should diminish the effect of your compound if it is acting on-target.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Compound precipitation upon dilution. 2. Variation in cell passage number or health. 3. Inconsistent incubation times. 4. Assay interference. | 1. Visually inspect for precipitation after dilution. Consider using a lower stock concentration or adding a surfactant like Pluronic F-68 to the media. 2. Use cells within a consistent passage number range and ensure high viability before seeding. 3. Standardize all incubation times precisely. 4. Test for assay interference by running the assay in a cell-free system with your compound. Consider using an orthogonal assay.[10] |
| High background signal in fluorescence-based assays | 1. Autofluorescence of the compound. 2. Non-specific binding of detection reagents. | 1. Measure the fluorescence of the compound alone in the assay buffer. If it is fluorescent, consider using a different fluorescent dye with a non-overlapping spectrum or switch to a luminescence or colorimetric-based assay. 2. Include appropriate controls, such as cells only and vehicle-treated cells, to determine the source of the background. Optimize washing steps. |
| Unexpected cytotoxicity at low concentrations | 1. Off-target effects. 2. High sensitivity of the cell line. 3. Contamination of the compound stock. | 1. Perform a kinase selectivity screen or other off-target profiling assays.[7][8] 2. Perform a detailed dose-response curve starting from very low concentrations to accurately determine the potency. 3. Verify the purity of your compound stock using analytical methods like HPLC-MS. |
| Cell morphology changes unrelated to apoptosis | 1. Solvent toxicity (e.g., DMSO). 2. Compound-induced cellular stress (e.g., ER stress, autophagy). | 1. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control. 2. Investigate markers for other cellular stress pathways to understand the compound's full mechanism of action. |
Data Presentation
Table 1: Representative IC50 Values for Aminoflavone Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Aminoflavone (AF) | MDA-MB-468 (Breast) | Not Specified | ~1.0 | [1] |
| APF-1 | A549 (Lung) | Not Specified | Low micromolar | [2] |
| APF-1 | H460 (Lung) | Not Specified | Low micromolar | [2] |
| 2'-Nitroflavone | HL-60 (Leukemia) | Not Specified | ~20 | [11] |
| 6-Methylflavone derivative | MDR cell line | Not Specified | Selective activity | [12] |
Table 2: Selectivity Index of a Prenylated Flavonoid (Aurone)
| Cell Line | IC50 in Normal Cells (HLMEC) (µM) | IC50 in Cancer Cells (µM) | Selectivity Index (SI) | Reference |
| MCF-7 (Breast) | >100 | 17.6 | >5.69 | [13] |
| SK-BR-3 (Breast) | >100 | 21.4 | >4.67 | [13] |
| T47D (Breast) | >100 | 20.9 | >4.78 | [13] |
| LoVo (Colon) | >100 | 16.7 | >5.97 | [13] |
| LoVo/Dx (Colon) | >100 | 14.1 | >7.09 | [13] |
The Selectivity Index (SI) is calculated as the IC50 for a normal cell line divided by the IC50 for the respective cancer cell line. An SI > 1.0 indicates a drug with greater efficacy against tumor cells than toxicity towards normal cells.[13]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from standard MTS assay procedures.[14][15]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminoflavone compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.5%).
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS solution to each well.
-
Incubate for 1 to 4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
-
Data Acquisition:
-
Record the absorbance at 490 nm using a microplate reader.
-
Protocol 2: Kinase Selectivity Profiling
This is a generalized protocol for using a commercial kinase selectivity profiling system.[7][8]
-
Reagent Preparation:
-
Prepare working solutions of kinases, substrates, and ATP as per the manufacturer's instructions.
-
Prepare your aminoflavone compound at the desired screening concentration (e.g., 1 µM) in the appropriate reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, substrate/ATP mix, and your compound.
-
Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
-
Signal Detection:
-
Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and initiate the luminescent signal.
-
Incubate as per the manufacturer's protocol.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase relative to the vehicle control.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol provides a general workflow for CETSA to assess target engagement in intact cells.[5]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the aminoflavone compound or vehicle control at the desired concentration for a specific duration.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Analysis:
-
Analyze the soluble protein fractions by Western blot using an antibody specific to the target protein.
-
Quantify the band intensities.
-
-
Data Interpretation:
-
Binding of the compound to its target protein is expected to stabilize the protein, resulting in less precipitation at higher temperatures. This will be observed as a shift in the melting curve to the right for the compound-treated samples compared to the vehicle control.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for aminoflavone-induced apoptosis.
Caption: Experimental workflow for hit validation and off-target assessment.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selvita.com [selvita.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro cytotoxic activity of novel protoflavone analogs - selectivity towards a multidrug resistant cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Amino-2-(4-aminophenyl)chromen-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 8-Amino-2-(4-aminophenyl)chromen-4-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low yield after purification.
| Potential Cause | Recommended Solution |
| Compound insolubility | The target compound may have limited solubility in the chosen recrystallization or chromatography solvents, leading to material loss. |
| - Test the solubility of the crude product in a variety of solvents to find a suitable system. For recrystallization, an ideal solvent will dissolve the compound when hot but not at room temperature.[1][2] | |
| - For chromatography, ensure the compound is fully dissolved in the loading solvent before applying it to the column. | |
| Degradation on silica gel | Aminoflavones can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[3][4][5] |
| - Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. | |
| - Consider using an alternative stationary phase such as neutral or basic alumina.[4] | |
| - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. | |
| Co-elution with impurities | Impurities with similar polarity to the target compound may co-elute during column chromatography, leading to impure fractions and subsequent loss of material during further purification steps. |
| - Optimize the solvent system for column chromatography by testing various solvent mixtures with thin-layer chromatography (TLC) to achieve better separation. | |
| - Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
Problem 2: Product is not crystallizing.
| Potential Cause | Recommended Solution |
| Solution is not supersaturated | The concentration of the compound in the solvent may be too low for crystals to form. |
| - Concentrate the solution by slowly evaporating the solvent. | |
| - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.[6] | |
| Presence of impurities | Impurities can inhibit crystal formation. |
| - Attempt to further purify the material by column chromatography before recrystallization. | |
| - Try a different recrystallization solvent system. | |
| Rapid cooling | Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. |
| - Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. | |
| - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurities will largely depend on the synthetic route used. However, common impurities in the synthesis of aminoflavones can include unreacted starting materials, byproducts from side reactions (e.g., incomplete cyclization, N-acylation), and residual catalysts or reagents.[7] A thorough analysis of the crude product by techniques like TLC, HPLC, or LC-MS is recommended to identify the major impurities.
Q2: Which solvent systems are best for the recrystallization of this compound?
A2: While the ideal solvent system is compound-specific, good starting points for aminoflavones include:
It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture. The principle of "like dissolves like" can be a useful guide; solvents with similar functional groups to the target molecule may be good candidates.[1]
Q3: How can I prevent my compound from streaking on the TLC plate and column?
A3: Streaking is often observed with polar and basic compounds like amines on silica gel. This is due to strong interactions with the acidic silanol groups. To mitigate this:
-
Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent (typically 0.1-1%).
-
Use a different stationary phase like alumina.
Q4: My purified compound changes color. Is this a sign of decomposition?
A4: A change in color, such as from white to yellow, upon exposure to air or light, or after chromatography on silica gel, can indicate degradation or oxidation of the amino groups.[5] It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles or cracks. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Add the eluent to the column and apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Common Recrystallization Solvents for Aminoflavones
| Solvent System | Typical Ratio (v/v) | Observations |
| Ethanol | - | Good for moderately polar compounds. |
| Methanol / Water | 9:1 to 4:1 | Effective for creating a significant solubility difference between hot and cold solutions.[6] |
| Hexane / Ethyl Acetate | 3:1 to 1:1 | A versatile system for compounds of intermediate polarity. |
| Dichloromethane / Hexane | 1:1 to 1:3 | Good for less polar aminoflavones. |
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Possible Cause | Suggested Action |
| Poor Separation | Inappropriate solvent system | Test different solvent systems using TLC to find one that gives a good separation (ΔRf > 0.2). |
| Compound Stuck on Column | Compound is too polar for the eluent | Gradually increase the polarity of the eluent (gradient elution). |
| Strong interaction with silica | Add a basic modifier (e.g., triethylamine) to the eluent or use alumina as the stationary phase. | |
| Tailing of Spots on TLC | Acidic nature of silica | Add a basic modifier to the TLC developing solvent. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. youtube.com [youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
resolving inconsistencies in biological assay results with 8-Amino-2-(4-aminophenyl)chromen-4-one
Disclaimer: There is limited publicly available information specifically for "8-Amino-2-(4-aminophenyl)chromen-4-one". This technical support guide has been developed using data from structurally related aminoflavone and chromenone compounds. The troubleshooting advice and protocols provided are based on common issues and methodologies for this class of molecules and may require optimization for your specific compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the biological evaluation of aminophenyl-chromenone derivatives.
Q1: My cell viability assay (e.g., MTT, XTT) results are inconsistent and show high background absorbance. What could be the cause?
A1: Inconsistencies in tetrazolium-based viability assays are a known issue with flavonoid-like compounds. Several factors can contribute to this:
-
Direct Reduction of Tetrazolium Salts: Flavonoids can directly reduce MTT or XTT to formazan, leading to a false-positive signal for cell viability and high background.
-
Compound Precipitation: At higher concentrations, your compound may precipitate in the culture medium, interfering with absorbance readings.
-
Interaction with Assay Reagents: The compound might interact with the solubilizing agent (e.g., DMSO, SDS), affecting the formazan crystal dissolution.
Troubleshooting Steps:
-
Run a Compound-Only Control: Incubate your compound in cell-free media with the assay reagents to check for direct reduction of the tetrazolium salt.
-
Visual Inspection: Before adding assay reagents, inspect the wells under a microscope for any signs of compound precipitation.
-
Use an Alternative Assay: Consider using a non-tetrazolium-based assay, such as a resazurin-based assay or an ATP-based luminescence assay (e.g., CellTiter-Glo®), which are often less susceptible to interference from colored compounds.[1][2]
-
Optimize Compound Concentration: Test a wider range of concentrations to identify a window where the compound is soluble and does not directly interfere with the assay.
Q2: I am not observing the expected downstream signaling effects (e.g., target protein phosphorylation) in my Western blot analysis.
A2: This could be due to several reasons, from compound stability to issues with the experimental protocol.
-
Compound Stability: The compound may be unstable in your cell culture medium, degrading before it can exert its biological effect.
-
Incorrect Dosing: The concentration of the compound may be too low to induce a measurable response or so high that it causes off-target effects or cytotoxicity.
-
Timing of Lysate Collection: The peak signaling event may occur at a different time point than the one you are testing.
-
Cell Line Specific Metabolism: The cell line you are using may not express the necessary enzymes (e.g., cytochrome P450s) to metabolize the compound into its active form.[3]
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of compound concentrations and collect lysates at multiple time points to identify the optimal conditions.
-
Assess Compound Stability: Use analytical methods like HPLC to determine the stability of your compound in culture medium over the course of the experiment.
-
Verify Target Expression: Ensure your cell line expresses the target protein of interest at a detectable level.
-
Consider Metabolic Activation: If the compound requires metabolic activation, confirm that your cell line has the appropriate metabolic enzymes. For some aminoflavones, co-transfection with genes like SULT1A1 may be necessary to see an effect.[1][4][5]
Q3: My compound shows different IC50 values across different cytotoxicity assays. Why is this happening?
A3: It is not uncommon for IC50 values to vary between different assay platforms.[6] This is because each assay measures a different aspect of cell health:
-
MTT/XTT assays measure mitochondrial dehydrogenase activity.
-
ATP assays measure cellular ATP levels, an indicator of metabolic activity.
-
LDH assays measure the release of lactate dehydrogenase, an indicator of membrane damage.
-
Trypan blue exclusion assesses membrane integrity.
A compound might, for example, inhibit mitochondrial function at a lower concentration than it causes membrane damage, leading to a lower IC50 in an MTT assay compared to an LDH assay.
Troubleshooting Steps:
-
Use Multiple Assays: Employing two or more viability assays based on different principles can provide a more comprehensive understanding of your compound's cytotoxic mechanism.
-
Standardize Seeding Density and Treatment Duration: Ensure that the initial number of cells and the duration of compound exposure are consistent across all assays.
-
Consider the Mechanism of Action: The choice of assay should ideally be informed by the expected mechanism of action of your compound.
Quantitative Data Summary
The following tables summarize representative IC50 values for aminoflavone and related chromenone derivatives in various cancer cell lines.
Table 1: Cytotoxicity of Aminoflavone Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 5,4'-Diaminoflavone | MCF-7 | Not Specified | 0.0072 | [7] |
| 3,3'-Diamino-4'-methoxyflavone | L1210 | Not Specified | 10 | [7] |
| 3-Amino-4'-methoxyflavone | L1210 | Not Specified | 22 | [7] |
Table 2: Cytotoxicity of Dimeric Chromenones in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Dimeric Chromenone 1 | L5178Y | Not Specified | 5.2 | [8] |
| Dimeric Chromenone 2 | HL60 | Not Specified | 3.8 | [8] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of a compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: Western Blotting for Protein Expression
This protocol describes the detection of specific proteins in cell lysates following compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.[8][9]
Protocol 3: Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay
This assay measures the activation of the AhR signaling pathway by a test compound.
Materials:
-
Cells stably transfected with an AhR-responsive luciferase reporter construct
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Test compound and positive control (e.g., TCDD)
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control.
-
Incubation: Incubate for 18-24 hours to allow for reporter gene expression.
-
Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates activation of the AhR pathway.[4][10]
Visualizations
Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by aminoflavone.
Experimental Workflow
Caption: General workflow for a cell viability assay.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Experiments
Welcome to the Technical Support Center for in vivo experimental design. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of dosage and administration route optimization.
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate route of administration for my compound?
A1: The choice of administration route is critical and depends on several factors, including the physicochemical properties of your drug, the desired site of action, and the required speed of onset.[1][2][3] Consider the following:
-
Physicochemical Properties: Solubility, stability, pH, and molecular size of the drug are key determinants.[4][5] For example, biopharmaceuticals like proteins are often digested in the stomach, making oral administration ineffective.[1]
-
Target Site: For localized effects, topical or direct injection routes are preferable. For systemic effects, oral, intravenous, or intraperitoneal routes are common.[1]
-
Desired Onset and Duration of Action: Intravenous (IV) administration provides the most rapid onset as it bypasses absorption barriers.[3][6] Oral administration is generally slower and subject to first-pass metabolism, which can reduce bioavailability.[6][7]
-
Experimental Goals: Pharmacokinetic (PK) studies may require different routes than pharmacodynamic (PD) or toxicity studies to accurately assess absorption, distribution, metabolism, and excretion (ADME).[6][8]
Q2: What is "bioavailability" and how does it influence my choice of administration route?
A2: Bioavailability is the proportion of an administered drug that reaches the systemic circulation in an unchanged form and is available to have a therapeutic effect.[4][9] It is a crucial factor in determining the effective dose of a medication.[4] Intravenous (IV) administration results in 100% bioavailability by definition.[7] Other routes have lower and more variable bioavailability due to factors like incomplete absorption and first-pass metabolism in the liver.[6][7]
Q3: How do I determine the starting dose for my in vivo experiment?
A3: Determining the initial dose is a multi-step process that often begins with a thorough literature review for similar compounds.[10] If no data is available, the following approaches are common:
-
In Vitro to In Vivo Extrapolation: While not a direct calculation, the IC50 (half-maximal inhibitory concentration) from in vitro studies can provide a starting point for in vivo dose-ranging studies.[10]
-
Dose-Response Pilot Studies: It is advisable to conduct a pilot study with a wide range of doses to determine the dose-response curve and identify a dose that shows efficacy without significant toxicity.[10][11][12]
-
Allometric Scaling: This method uses mathematical relationships to predict human pharmacokinetic parameters from corresponding animal data, which can help in estimating a starting dose for preclinical studies.[13]
-
Maximum Tolerated Dose (MTD) Studies: These studies aim to identify the highest dose of a drug that does not cause unacceptable toxicity.[14]
Q4: What are Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they important?
A4: Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[8] Pharmacodynamics (PD) is the study of what the drug does to the body, including its therapeutic and toxic effects.[8] Understanding the PK/PD relationship is essential for optimizing dosing regimens to maximize efficacy and minimize toxicity.[15][16]
Troubleshooting Guides
Problem 1: I am not observing the expected therapeutic effect at my chosen dose.
-
Possible Cause: Low bioavailability due to the chosen administration route.
-
Solution: Consider a route with higher bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure the compound reaches systemic circulation.[6] If oral administration is necessary, formulation strategies to improve solubility or protect against degradation may be required.[4][5]
-
-
Possible Cause: The dose is too low.
-
Possible Cause: Rapid metabolism or clearance of the compound.
Problem 2: I am observing unexpected toxicity or adverse effects.
-
Possible Cause: The dose is too high.
-
Solution: Reduce the dose. Perform a Maximum Tolerated Dose (MTD) study to define the upper limit for safe administration.[14]
-
-
Possible Cause: The administration route is causing local irritation or toxicity.
-
Solution: Ensure the formulation is appropriate for the chosen route (e.g., pH, osmolarity). Consider an alternative route of administration. For example, if an oral drug causes gastrointestinal toxicity, an IV route might be considered to bypass the gut.[6]
-
-
Possible Cause: Off-target effects of the compound.
-
Solution: Characterize the pharmacodynamic profile of your compound more thoroughly to understand its mechanism of action and potential for off-target interactions.
-
Problem 3: My results are highly variable between animals.
-
Possible Cause: Inconsistent administration technique.
-
Solution: Ensure all personnel are properly trained and standardized on the administration procedure. For example, with oral gavage, incorrect placement can lead to aspiration or variable absorption.
-
-
Possible Cause: Individual differences in animal metabolism and health status.[4]
-
Possible Cause: Issues with the drug formulation.
-
Solution: Confirm the stability and homogeneity of your dosing solution. If it is a suspension, ensure it is well-mixed before each administration.
-
Data Presentation: Comparison of Common Administration Routes
| Route of Administration | Bioavailability | Onset of Action | Advantages | Disadvantages | Typical Dosing Volume (Mouse) |
| Intravenous (IV) | 100% | Rapid | Precise dose delivery, bypasses first-pass metabolism. | Requires technical skill, risk of infection, not suitable for insoluble drugs. | 0.05-0.2 mL[6] |
| Intraperitoneal (IP) | High but variable | Rapid | Easier than IV, large volume can be administered. | Risk of injection into organs, potential for local irritation. | 0.1-0.8 mL |
| Oral (PO) - Gavage | Low to moderate, variable | Slow | Convenient, mimics clinical route for many drugs. | Subject to first-pass metabolism, requires skilled technique to avoid injury. | 0.1-0.8 mL[6] |
| Subcutaneous (SC) | Moderate, variable | Slow, sustained | Suitable for slow-release formulations, easy to perform. | Limited volume, potential for local irritation, variable absorption. | 0.05-0.1 mL[6] |
| Intramuscular (IM) | High | Moderate | Can be used for suspensions and oily vehicles. | Can be painful, risk of tissue damage. | <0.05 mL |
Experimental Protocols
Protocol 1: Dose-Response Study
-
Objective: To determine the relationship between the dose of a compound and its therapeutic or toxic effect.
-
Methodology:
-
Select at least 3-5 dose levels, including a vehicle control. Doses should be spaced appropriately (e.g., log or semi-log scale) to cover a range from no effect to a maximal effect.
-
Randomly assign animals to treatment groups.
-
Administer the compound via the chosen route of administration.
-
Monitor animals for the desired pharmacodynamic endpoint and any signs of toxicity at predetermined time points.
-
Collect relevant tissues or blood samples for analysis.
-
Plot the response as a function of the dose to determine parameters such as the ED50 (effective dose for 50% of the maximal response).
-
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.
-
Methodology:
-
Administer a single dose of the compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood samples to obtain plasma or serum.
-
Analyze the concentration of the compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Visualizations
Caption: Workflow for preclinical in vivo studies.
Caption: Key factors influencing drug bioavailability.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Route of administration - Wikipedia [en.wikipedia.org]
- 2. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cpdonline.co.uk [cpdonline.co.uk]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. bioagilytix.com [bioagilytix.com]
- 9. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VeriSIM Dose Optimization: How to Get it Right â Drug Discovery & Development Technology [verisimlife.com]
- 14. researchgate.net [researchgate.net]
- 15. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
strategies to prevent the precipitation of 8-Amino-2-(4-aminophenyl)chromen-4-one in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of 8-Amino-2-(4-aminophenyl)chromen-4-one in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: The compound likely has low intrinsic solubility in aqueous solutions like cell culture media.
-
"Salting Out" Effect: High concentrations of salts in the media can decrease the solubility of the compound.[1]
-
pH Shifts: The compound contains amino groups, making its solubility pH-dependent. The physiological pH of most cell culture media (around 7.4) may not be optimal for its solubility.
-
High Stock Concentration: Using a highly concentrated stock solution can lead to rapid precipitation upon dilution into the aqueous media.[2]
-
Improper Dilution Technique: Adding the stock solution directly and quickly to the media can cause localized high concentrations, leading to precipitation.[3]
-
Interactions with Media Components: The compound may interact with proteins (like those in fetal bovine serum) or other components of the media, leading to aggregation and precipitation.[4][5]
-
Temperature Fluctuations: Changes in temperature, such as moving from refrigerated storage to a 37°C incubator, can affect the solubility of media components and the compound itself.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[6] It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[7] Some cell lines may be more sensitive, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q4: How should I store the stock solution of this compound?
A4: For long-term storage, it is recommended to store the powdered compound at -20°C for up to three years.[8] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[7][8]
Troubleshooting Guide
Issue: I observed precipitation immediately after adding the this compound stock solution to my cell culture medium.
This is a common issue when a compound with low aqueous solubility is introduced into a buffered salt solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue: The cell culture medium became cloudy or showed precipitation after incubation.
Delayed precipitation can occur due to changes in the media environment over time.
| Potential Cause | Troubleshooting Strategy |
| Temperature Shift | Ensure the compound is fully dissolved in the pre-warmed media before placing it in the incubator. Avoid repeated temperature changes.[1] |
| pH Instability | Monitor the pH of your cell culture. If the pH changes significantly during incubation, consider using a more strongly buffered medium or adjusting the CO2 concentration in the incubator. |
| Compound Instability | The compound may be degrading over time to a less soluble form. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Interaction with Cellular Metabolites | Cells can secrete metabolites that may alter the pH or interact with the compound, causing it to precipitate. Consider refreshing the media at intermediate time points for longer experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Stock Solution Concentration
This protocol helps determine the highest concentration of this compound in DMSO that can be diluted into cell culture medium without immediate precipitation.
-
Prepare a serial dilution of this compound in DMSO (e.g., 100 mM, 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).
-
Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.[3]
-
In separate microcentrifuge tubes, add 1 µL of each stock solution to 999 µL of the pre-warmed medium (a 1:1000 dilution). This will result in final compound concentrations of 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, and 1 µM, respectively, with a final DMSO concentration of 0.1%.
-
Vortex each tube immediately after adding the stock solution.
-
Visually inspect each tube for any signs of precipitation against a dark background.
-
The highest concentration that remains clear is your optimal stock concentration for this dilution factor.
Hypothetical Solubility Data in Different Media:
| Stock Conc. (mM in DMSO) | Final Conc. (µM) | DMEM + 10% FBS | RPMI + 10% FBS | Serum-Free DMEM |
| 100 | 100 | Precipitate | Precipitate | Heavy Precipitate |
| 50 | 50 | Precipitate | Precipitate | Precipitate |
| 20 | 20 | Clear | Clear | Slight Haze |
| 10 | 10 | Clear | Clear | Clear |
| 5 | 5 | Clear | Clear | Clear |
| 1 | 1 | Clear | Clear | Clear |
Protocol 2: pH-Dependent Solubility Test
This protocol assesses the solubility of this compound at different pH values.
-
Prepare a series of buffers with pH values ranging from 5.0 to 8.0 (e.g., phosphate or citrate buffers).
-
Add an excess amount of powdered this compound to each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax).
Hypothetical pH-Dependent Solubility Profile:
| pH | Solubility (µg/mL) |
| 5.0 | 50.2 |
| 6.0 | 25.8 |
| 7.0 | 8.1 |
| 7.4 | 5.3 |
| 8.0 | 4.9 |
Potential Signaling Pathway Involvement
Given that many chromone derivatives exhibit kinase inhibitory activity, this compound could potentially interfere with intracellular signaling pathways. A plausible target could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cell culture media on the dynamic formation of protein-nanoparticle complexes and influence on the cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. file.selleckchem.com [file.selleckchem.com]
refining kinase assay protocols for improved accuracy with 8-Amino-2-(4-aminophenyl)chromen-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 8-Amino-2-(4-aminophenyl)chromen-4-one in kinase assays. The content is designed to improve experimental accuracy and troubleshoot common issues encountered during the screening and characterization of this potential kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in kinase research?
A1: this compound belongs to the chromen-4-one (also known as chromone) class of compounds. Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases.[1][2] Specifically, this compound is investigated as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5]
Q2: Which signaling pathway is likely targeted by this compound?
A2: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][7] Chromen-4-one derivatives have been successfully developed as inhibitors of key kinases in this pathway, such as PI3Kβ and PI3Kδ.[8] Therefore, it is hypothesized that this compound also targets one or more kinases within this cascade.
Q3: What type of kinase assay is most suitable for characterizing this compound?
A3: Fluorescence-based assays are highly recommended for characterizing chromen-4-one inhibitors due to their sensitivity, high-throughput capabilities, and non-radioactive format.[9][10] A fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay would be appropriate. These assays can be designed to measure the compound's ability to displace a fluorescently labeled ligand from the kinase's active site.
Q4: Does this compound have intrinsic fluorescence that could interfere with my assay?
A4: While the chromen-4-one core can exhibit fluorescence, potential interference from the compound itself is a common issue in fluorescence-based assays.[11][12] It is crucial to run appropriate controls to assess the intrinsic fluorescence of this compound at the concentrations used in the assay. If interference is significant, alternative assay formats like radiometric or luminescence-based assays (e.g., ADP-Glo) should be considered.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Intrinsic fluorescence of this compound.2. Contaminated buffers or reagents.3. Non-specific binding of the fluorescent probe. | 1. Perform a pre-read of the plate with the compound alone to quantify its fluorescence contribution and subtract this from the final readings.2. Use high-purity, filtered buffers and freshly prepared reagents.3. Increase the concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer to reduce non-specific binding. |
| Low signal-to-noise ratio | 1. Suboptimal concentrations of kinase, substrate, or ATP.2. Inactive enzyme.3. Insufficient incubation time. | 1. Titrate the kinase, substrate, and ATP to determine their optimal concentrations for a robust assay window.2. Verify the activity of the kinase using a known potent inhibitor as a positive control.3. Perform a time-course experiment to determine the optimal incubation time for the kinase reaction to reach a steady state. |
| Inconsistent IC50 values | 1. Compound precipitation due to poor solubility.2. Variability in DMSO concentration across wells.3. Pipetting errors. | 1. Assess the solubility of this compound in the assay buffer. If necessary, adjust the final DMSO concentration or use a different solvent.2. Ensure the final DMSO concentration is consistent across all wells, including controls, and does not exceed a level that inhibits the kinase.3. Use calibrated pipettes and proper pipetting techniques to ensure accurate and reproducible additions. |
| No inhibition observed | 1. The target kinase is not sensitive to this class of inhibitor.2. The compound has degraded.3. Incorrect assay conditions (pH, temperature). | 1. Test the compound against a panel of kinases, particularly within the PI3K/Akt family, to identify the correct target.2. Verify the integrity of the compound stock using analytical methods like HPLC-MS.3. Ensure the assay buffer pH and incubation temperature are optimal for the specific kinase being tested. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Fluorescence Polarization (FP) Kinase Assay
This protocol is designed to measure the potency of this compound in inhibiting a target kinase (e.g., PI3Kα) by measuring its ability to displace a fluorescently labeled ATP competitive probe.
Materials:
-
Target Kinase (e.g., recombinant human PI3Kα)
-
Fluorescently labeled ATP competitive probe (specific to the target kinase)
-
This compound
-
Known potent inhibitor of the target kinase (positive control)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
DMSO
-
384-well, low-volume, black, round-bottom plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A typical 11-point, 3-fold dilution series is recommended.
-
Prepare a similar dilution series for the known potent inhibitor.
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted compounds or DMSO (for no-inhibitor and high-signal controls) to the wells of the 384-well plate.
-
-
Kinase and Probe Addition:
-
Prepare a solution of the target kinase and the fluorescent probe in the kinase assay buffer at 2X the final desired concentration.
-
Add 10 µL of this kinase/probe solution to each well containing the compound or DMSO.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (saturating concentration of known inhibitor) signal controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | PI3Kα | [Example Data] |
| Known Inhibitor (e.g., Wortmannin) | PI3Kα | [Example Data] |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the potential point of inhibition.
Caption: Workflow for IC50 determination using a fluorescence polarization assay.
Caption: Troubleshooting logic for inconsistent IC50 values in kinase assays.
References
- 1. 8-Biarylchromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multiplexed homogeneous fluorescence-based assay for protein kinase activity in cell lysates | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Chromen-4-One Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address autofluorescence issues encountered when using chromen-4-one-based compounds in imaging studies.
FAQs: Understanding and Addressing Autofluorescence with Chromen-4-One Probes
Q1: What is autofluorescence and why is it a problem in my imaging experiments with chromen-4-one compounds?
A: Autofluorescence is the natural fluorescence emitted by biological structures and molecules within your sample, such as collagen, elastin, NADH, and flavins.[1][2][3] This intrinsic fluorescence can create a high background signal, which can obscure the specific signal from your chromen-4-one fluorescent probe, leading to a poor signal-to-noise ratio and making it difficult to detect your target of interest.[4]
Q2: Are chromen-4-one compounds themselves prone to causing autofluorescence-like issues?
A: While chromen-4-one derivatives are designed as fluorescent probes[5][6][7], high concentrations or non-specific binding can contribute to background fluorescence. However, the primary source of autofluorescence is typically the biological sample itself.[1][3] The key is to distinguish the specific signal of the chromen-4-one probe from the sample's intrinsic background fluorescence.
Q3: What are the most common sources of autofluorescence in my samples?
A: Common sources of autofluorescence include:
-
Endogenous Molecules: Naturally fluorescent molecules like collagen, elastin, riboflavin, NADH, and lipofuscin are major contributors.[1][2][3]
-
Fixation Methods: Aldehyde fixatives, such as formaldehyde and glutaraldehyde, can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[1][2][4][8]
-
Red Blood Cells: Heme groups within red blood cells are a significant source of autofluorescence.[1][4]
-
Culture Media and Reagents: Some components of cell culture media and certain reagents can also be fluorescent.[9]
Q4: How can I determine if the background signal I'm seeing is autofluorescence?
A: The most straightforward method is to prepare a control sample that has not been treated with your chromen-4-one probe but has undergone all other processing steps (e.g., fixation, permeabilization).[1][4][10][11] Imaging this unstained control under the same conditions as your experimental sample will reveal the level and spectral properties of the autofluorescence.[4][9]
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a systematic approach to troubleshooting and mitigating autofluorescence when working with chromen-4-one fluorescent probes.
Problem 1: High Background Fluorescence Obscuring the Chromen-4-One Signal
Possible Cause & Solution Workflow
Caption: Workflow for diagnosing and addressing high background fluorescence.
Step 1: Optimize Sample Preparation
Proper sample preparation is the first and most critical step in reducing autofluorescence.
| Parameter | Recommendation | Rationale |
| Fixation | Use fresh, high-quality paraformaldehyde (PFA) for the shortest duration necessary. Consider alternatives like cold methanol or ethanol fixation.[1][4] Avoid glutaraldehyde, as it induces more autofluorescence than PFA.[2][4] | Aldehyde fixatives create fluorescent byproducts. Minimizing fixation time or using non-aldehyde fixatives reduces this effect.[1][2][4] |
| Perfusion | For tissue samples, perfuse the animal with phosphate-buffered saline (PBS) prior to fixation.[1][4][8] | This removes red blood cells, a major source of heme-related autofluorescence.[1][4][8] |
| Quenching | After fixation, treat samples with a quenching agent. | This chemically reduces fluorescent compounds. |
Step 2: Employ Advanced Imaging and Analysis Techniques
If optimizing sample preparation is insufficient, advanced microscopy and computational methods can be employed.
| Technique | Description | Advantages |
| Spectral Imaging & Linear Unmixing | Acquire images across a range of emission wavelengths to create a spectral signature for both your chromen-4-one probe and the autofluorescence. Algorithms can then separate these signals.[12][13][14][15] | Can effectively remove autofluorescence computationally, even when its spectrum overlaps with the probe's signal.[12][15] |
| Photobleaching | Intentionally expose the sample to intense light before imaging your probe to destroy the fluorescent properties of the autofluorescent molecules.[16][17][18][19] | A simple and often effective method that can be performed on most standard fluorescence microscopes.[18][19] |
| Time-Resolved Fluorescence Microscopy (TRFM) | This technique exploits the difference in fluorescence lifetime between your probe and the autofluorescent species. By using a pulsed laser and time-gated detection, the short-lived autofluorescence can be rejected.[20][21][22][23] | Provides excellent signal-to-noise enhancement by temporally separating the desired signal from the background.[20][22] |
Experimental Protocols
Protocol 1: Sodium Borohydride Quenching
This protocol is for reducing aldehyde-induced autofluorescence in fixed cells or tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed samples on slides or coverslips
Procedure:
-
Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: Sodium borohydride is a reactive chemical; handle with appropriate safety precautions.
-
Wash the fixed samples twice with PBS for 5 minutes each.
-
Incubate the samples in the freshly prepared sodium borohydride solution for 15 minutes at room temperature.[1][4]
-
Wash the samples three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with your standard immunofluorescence or imaging protocol.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol describes a general method for photobleaching prior to imaging.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) and appropriate filter cubes.
-
Your prepared sample slide.
Procedure:
-
Place your sample on the microscope stage.
-
Expose the entire area to be imaged to continuous, high-intensity illumination from your microscope's light source. Use a filter set that excites the autofluorescence (often in the UV to green range).[24]
-
The duration of photobleaching can range from several minutes to over an hour.[24] The optimal time should be determined empirically by imaging the sample at different time points until the background autofluorescence is significantly reduced.
-
After photobleaching, proceed with imaging your chromen-4-one probe using its specific excitation and emission settings.
Protocol 3: Workflow for Spectral Imaging and Linear Unmixing
This protocol outlines the general steps for separating a chromen-4-one signal from autofluorescence using spectral imaging.
Caption: Experimental workflow for spectral unmixing.
Procedure:
-
Prepare Control Samples: You will need a sample stained only with your chromen-4-one probe and an unstained sample to capture the pure spectral signatures of the probe and the autofluorescence, respectively.[14]
-
Acquire Lambda Stacks: For each control and your experimental sample, acquire a "lambda stack" or "spectral stack" by taking a series of images at different, contiguous emission wavelengths.[14][15]
-
Generate Reference Spectra: Use the imaging software to extract the emission spectrum from the control samples. This will serve as the "fingerprint" for your chromen-4-one probe and the autofluorescence.[14]
-
Perform Linear Unmixing: Apply the linear unmixing algorithm in your software to the lambda stack from your experimental sample, using the reference spectra you just generated. The software will then calculate the contribution of each spectrum to every pixel, effectively separating the signals into different channels.[12][13][15]
Signaling Pathway Example
Many chromen-4-one based probes are designed to detect specific analytes or enzymatic activities that are part of cellular signaling pathways. For example, a probe might detect hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in redox signaling.
Caption: Simplified signaling pathway leading to H₂O₂ production, detectable by a specific chromen-4-one probe.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Causes of Autofluorescence [visikol.com]
- 9. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 13. Optica Publishing Group [opg.optica.org]
- 14. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 15. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Simple method for reduction of autofluorescence in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 22. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Time-resolved fluorescence | Abcam [abcam.com]
- 24. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting fragmentation patterns in mass spectrometry of 8-Amino-2-(4-aminophenyl)chromen-4-one
Technical Support Center: Mass Spectrometry of 8-Amino-2-(4-aminophenyl)chromen-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and encountering challenges with mass spectrometry analysis.
Troubleshooting Guides and FAQs
Q1: I am not observing the molecular ion peak ([M+H]⁺) for this compound. What could be the reason?
A1: The absence or low intensity of the molecular ion peak is a common issue in mass spectrometry.[1][2][3] Several factors could contribute to this:
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before it reaches the mass analyzer.[4] This is common for molecules that are energetically unstable.[3][5] To address this, try using a softer ionization technique (e.g., Electrospray Ionization - ESI) or reducing the energy in the ion source (e.g., lowering the cone voltage).
-
Sample Concentration: An inappropriate sample concentration can lead to poor signal intensity.[1] If the sample is too dilute, the signal may be too weak to detect. Conversely, if it is too concentrated, it can cause ion suppression.[1]
-
Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[1] Incorrect calibration can lead to mass shifts and difficulty in identifying the correct molecular ion peak.
Q2: I am observing a prominent peak at m/z 120. What fragment does this likely correspond to?
A2: A peak at m/z 120 is likely due to the cleavage of the C-ring, resulting in a fragment containing the B-ring with the aminophenyl group. This type of fragmentation, often a Retro-Diels-Alder (RDA) reaction, is a characteristic fragmentation pattern for flavonoids and chromones.[6][7][8] The specific fragment would be 4-aminobenzonitrile or a related isomer.
Q3: My mass spectrum shows a complex fragmentation pattern with many peaks. How can I begin to interpret it?
A3: Interpreting a complex fragmentation pattern can be challenging. Here's a systematic approach:
-
Identify the Molecular Ion: If present, the molecular ion peak provides the molecular weight of your compound.
-
Look for Characteristic Neutral Losses: Flavonoids and chromones commonly exhibit losses of small, stable molecules.[6][9][10] Look for peaks corresponding to the loss of:
-
CO (28 Da)
-
H₂O (18 Da) from any potential hydroxyl groups formed during fragmentation or from the molecule itself.
-
HCN (27 Da) due to the presence of amino groups.
-
-
Identify Key Fragmentation Pathways: The most valuable fragmentations for structural elucidation involve the breaking of the C-ring bonds.[7] This gives rise to ions containing the A or B ring.
-
Consult Literature: Compare your spectrum to published fragmentation patterns of similar flavonoid or chromone structures.[6][7][10]
Q4: What are the expected major fragmentation pathways for this compound?
A4: The fragmentation of this compound is expected to be primarily driven by cleavage of the heterocyclic C-ring. The presence of two amino groups will likely influence charge localization and the relative abundance of certain fragments. Key expected fragmentation pathways include:
-
Retro-Diels-Alder (RDA) Reaction: This is a common pathway for flavonoids, leading to the cleavage of the C-ring.[6][8]
-
Cleavage adjacent to the Carbonyl Group: Loss of CO is a frequent fragmentation pattern for compounds containing a carbonyl group.[2][11]
-
Fission of the C-ring: Breaking of the C-ring bonds can lead to fragments containing either the A-ring or the B-ring.[7][10]
Data Presentation
Table 1: Predicted Key Fragment Ions for this compound
| m/z (calculated) | Proposed Fragment Structure/Origin | Notes |
| 253.10 | [M+H]⁺ | Molecular Ion |
| 225.09 | [M+H - CO]⁺ | Loss of carbon monoxide from the molecular ion. |
| 134.06 | [A-ring fragment + H]⁺ | Fragment containing the amino-substituted A-ring. |
| 120.07 | [B-ring fragment + H]⁺ | Fragment containing the 4-aminophenyl B-ring. |
Experimental Protocols
Methodology for Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
-
The solvent should be of high purity (LC-MS grade) to minimize background noise.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.
-
-
LC-MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of flavonoid-like compounds.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a typical mobile phase system. The formic acid aids in protonation for positive ion mode analysis.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters (Positive Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).
-
Desolvation Temperature: 300 - 400 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode for identifying the molecular ion and MS/MS (tandem mass spectrometry) mode for fragmentation analysis. For MS/MS, the molecular ion is selected and fragmented using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped to observe a range of fragment ions.
-
Mandatory Visualization
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Enhancing the Oral Bioavailability of Chromen-4-one Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the oral bioavailability of chromen-4-one based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My chromen-4-one based inhibitor has very low aqueous solubility. What are the initial steps to improve its dissolution?
A1: Low aqueous solubility is a common challenge for chromen-4-one derivatives. Initial strategies should focus on increasing the surface area of the drug particles and improving their wettability. Micronization or nanosizing can be effective first steps. Additionally, exploring the use of surfactants or hydrophilic polymers as wetting agents in simple suspension formulations can provide a baseline for improvement.
Q2: What are the most common formulation strategies to significantly enhance the oral bioavailability of chromen-4-one based inhibitors?
A2: Several advanced formulation strategies can significantly improve the oral bioavailability of these compounds. The most common and effective approaches include:
-
Solid Dispersions: Dispersing the inhibitor in a hydrophilic polymer matrix at a molecular level can transform it into an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[1][2]
-
Lipid-Based Formulations: These include self-nanoemulsifying drug delivery systems (SNEDDS) and nanostructured lipid carriers (NLCs).[3][4][5] They enhance bioavailability by improving solubilization in the gastrointestinal tract and potentially promoting lymphatic absorption, which can bypass first-pass metabolism.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[6]
-
Nanoparticle Formulations: Encapsulating the inhibitor in polymeric nanoparticles can protect it from degradation in the GI tract, improve its solubility, and enhance its uptake by intestinal cells.[7][8]
Q3: How do I choose the right formulation strategy for my specific chromen-4-one inhibitor?
A3: The choice of formulation depends on the physicochemical properties of your compound (e.g., logP, melting point, pKa), the desired release profile, and the available resources. A systematic approach is recommended:
-
Characterize your compound: Determine its solubility in various pH buffers and biorelevant media, its permeability (e.g., using a Caco-2 assay), and its solid-state properties (crystalline vs. amorphous).
-
Screening of formulations: Start with small-scale screening of different formulation approaches. For example, screen various polymers for solid dispersions or different oils and surfactants for lipid-based formulations.
-
In vitro evaluation: Assess the dissolution profile and stability of the most promising formulations.
-
In vivo pharmacokinetic studies: Evaluate the oral bioavailability of the lead formulations in an animal model, such as rats.
Q4: I am observing a significant discrepancy between my in vitro dissolution results and in vivo bioavailability data. What could be the reason?
A4: This is a common issue. Several factors can contribute to this discrepancy:
-
In vivo precipitation: The formulation may dissolve well in the in vitro medium but precipitate in the complex environment of the gastrointestinal tract upon dilution with GI fluids.
-
First-pass metabolism: Your compound might be extensively metabolized in the gut wall or the liver, leading to low systemic exposure despite good absorption.
-
Efflux transporters: The inhibitor could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
-
Poor permeability: Even if the compound is solubilized, it may have inherently low permeability across the intestinal epithelium.
Troubleshooting Guides
Issue 1: The chromen-4-one inhibitor precipitates in the dissolution medium.
| Potential Cause | Troubleshooting Step |
| Insufficient amount of solubilizing agent (polymer, surfactant, etc.). | Increase the ratio of the solubilizing agent to the drug in the formulation. |
| Inappropriate choice of solubilizing agent. | Screen a wider range of polymers, surfactants, or lipids with different properties (e.g., HLB value for surfactants). |
| pH-dependent solubility. | Evaluate the solubility of your compound at different pH values and consider using pH-modifiers in your formulation. |
| Crystallization of the amorphous form. | Ensure the chosen polymer in a solid dispersion can effectively inhibit crystallization. Check for drug-polymer interactions using techniques like DSC and XRD. |
Issue 2: The oral bioavailability of the lead formulation is still low in animal studies.
| Potential Cause | Troubleshooting Step |
| Extensive first-pass metabolism. | Consider co-administration with a metabolic inhibitor (e.g., piperine, though this is for research purposes) to assess the impact of metabolism. For formulation, lipid-based systems that promote lymphatic uptake can sometimes reduce first-pass effect. |
| P-glycoprotein (P-gp) efflux. | Investigate if your compound is a P-gp substrate. If so, consider co-formulating with a P-gp inhibitor or using excipients that are known to inhibit P-gp. |
| Poor intestinal permeability. | If the compound has inherently low permeability (BCS Class IV), strategies to enhance permeability, such as the use of permeation enhancers or mucoadhesive nanoparticles, may be necessary. |
| Inadequate in vivo dissolution. | The in vitro dissolution method may not be predictive of the in vivo environment. Consider using more biorelevant dissolution media (e.g., FaSSIF, FeSSIF) for your in vitro tests. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies on enhancing the oral bioavailability of khellin (a furanochromone) and chrysin (a flavonoid with a chromen-4-one core), which serve as relevant examples for chromen-4-one based inhibitors.
Table 1: Enhancement of Aqueous Solubility and Dissolution
| Compound | Formulation Strategy | Key Excipients | Fold Increase in Aqueous Solubility | Improvement in Dissolution (AUC) | Reference |
| Khellin | Solid Dispersion | PEG-4000 | ~ 5-fold | ~ 2-3-fold | [1][9] |
| Chrysin | Solid Dispersion | PVP-K30, Mannitol | - | Significantly improved | [2] |
| Chrysin | Solid Dispersion | Sodium Dodecyl Sulfate, PVP | 848-fold | 72.3% release vs. 3.11% for pure chrysin | |
| Chrysin | Cyclodextrin Complexation | RAMEB | ~ 8-fold | - | [6] |
| Khellin | Nanostructured Lipid Carriers | Stearic acid, hempseed oil, Brij S20, Labrafil M 1944 CS | ~ 3-fold | pH-dependent sustained release | [3][5] |
Table 2: Enhancement of Oral Bioavailability in Animal Models
| Compound | Formulation Strategy | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Chrysin | Solid Dispersion | Rats | 41-fold increase in oral bioavailability | [10] |
| Apigenin | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Rats | Cmax and AUC increased by 105.05% and 91.32%, respectively | [11][12] |
| Apigenin | Phospholipid Phytosome | Rats | Significant enhancement in oral bioavailability | [13][14] |
| Quercetin | Polymeric Nanoparticles | Rats | 523% relative increase in bioavailability | [15] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is adapted from a study on chrysin solid dispersion.[10]
-
Dissolution: Dissolve the chromen-4-one inhibitor and a hydrophilic carrier (e.g., Plasdone® S630, PVP K30, or PEG-4000) in a suitable solvent (e.g., ethanol, methanol, or a mixture) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specific temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Sizing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve of a specific mesh size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using XRD and DSC), drug content, and in vitro dissolution.
Protocol 2: In Vitro Caco-2 Permeability Assay
This protocol is a general guide based on studies with flavonoids.[1][6][16]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a monolayer with well-defined tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity. A TEER value above 300 Ω·cm² is generally considered acceptable.
-
Transport Study (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test solution of the chromen-4-one inhibitor (dissolved in transport buffer, typically with a small percentage of DMSO) to the apical (AP) side.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the inhibitor in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the Transwell insert.
-
C0 is the initial concentration of the drug in the apical chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol is a general guide for oral bioavailability studies.[11][17][18]
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the formulated chromen-4-one inhibitor (e.g., as a suspension or solution) orally via gavage at a specific dose.
-
Intravenous (IV) Group (for absolute bioavailability): Administer a solution of the inhibitor intravenously via the tail vein at a lower dose.
-
-
Blood Sampling: Collect blood samples (e.g., from the jugular vein or retro-orbital plexus) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis. The absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: A flowchart outlining the experimental workflow for enhancing the oral bioavailability of chromen-4-one based inhibitors.
Caption: A simplified diagram illustrating the key steps and barriers in the oral absorption of a drug.
References
- 1. Enhancing Biopharmaceutical Attributes of Khellin by Amorphous Binary Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and Evaluation of Solid Dispersion of Chrysin for Improved Bioavailability | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 3. Nanostructured Lipid Carriers Can Enhance Oral Absorption of Khellin, a Natural Pleiotropic Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanostructured Lipid Carriers Can Enhance Oral Absorption of Khellin, a Natural Pleiotropic Molecule [ouci.dntb.gov.ua]
- 5. flore.unifi.it [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. Polymeric Nanoparticle Drug Delivery Technologies for Oral Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Development of quercetin nanoformulation and in vivo evaluation using streptozotocin induced diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Kinase Inhibitory Profile of 8-Amino-2-(4-aminophenyl)chromen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of protein kinases. This guide aims to provide a comparative validation of the kinase inhibitory profile for 8-Amino-2-(4-aminophenyl)chromen-4-one. As there is currently no publicly available experimental data for this specific compound, this document will provide a comparative analysis against well-characterized kinase inhibitors that share the core chromone or the structurally related flavone scaffold. This comparison will focus on key kinase targets for which chromone and flavone derivatives have shown significant activity: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and DNA-Dependent Protein Kinase (DNA-PK).
The following sections present a summary of inhibitory activities, detailed experimental protocols for assessing kinase inhibition, and visualizations of the relevant signaling pathways to provide a comprehensive framework for evaluating novel compounds within this chemical class.
Comparative Kinase Inhibitory Profiles
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The table below compares the IC50 values of representative chromone and flavone-based inhibitors against their respective primary kinase targets.
| Compound | Structure | Target Kinase | IC50 (nM) | Reference Compound |
| This compound | (Structure not shown due to lack of specific data) | Data not available | Data not available | No |
| Flavopiridol | (Flavone derivative) | CDK1 | ~100[1][2] | Yes |
| Quercetin | (Flavone derivative) | Aurora Kinase B | See Note 1 | Yes |
| NU7441 | (Chromone derivative) | DNA-PK | 14[3][4][5] | Yes |
Note 1: Quercetin has been shown to inhibit Aurora B kinase activity and suppress the growth of cancer cell lines with IC50 values in the micromolar range.[6][7][8] However, a precise IC50 value from a direct enzymatic assay is not consistently reported across the literature.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To determine the kinase inhibitory profile of a test compound, a robust and reproducible experimental protocol is essential. The following is a representative protocol for an in vitro radiometric kinase assay, a gold-standard method for quantifying kinase activity.[9][10][11][12][13]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of the test compound in the kinase reaction buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a kinase/substrate master mix by diluting the kinase and substrate to their final concentrations in the kinase reaction buffer.
-
Prepare an ATP master mix containing both [γ-³²P]ATP and non-radiolabeled ATP in the kinase reaction buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, add a small volume of the diluted test compound. Include a control reaction with solvent only (0% inhibition) and a control without the kinase (100% inhibition).
-
Add the kinase/substrate master mix to each reaction tube/well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP master mix.
-
Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Stop the reaction by adding the stop solution.
-
Spot a portion of each reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control reactions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Visualizations
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the potential downstream effects of an inhibitor.
Caption: Simplified CDK signaling pathway in cell cycle progression.
References
- 1. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin suppresses lung cancer growth by targeting Aurora B kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin suppresses lung cancer growth by targeting Aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. revvity.com [revvity.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship of Aminoflavone Analogs as Cytotoxic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminoflavone analogs, focusing on their cytotoxic activities against various cancer cell lines. Due to the limited availability of comprehensive SAR studies on 8-amino-2-(4-aminophenyl)chromen-4-one, this guide presents data on a closely related series of aliphatic amino-substituted flavonoids to illustrate the principles of SAR in this class of compounds. The experimental data is supported by detailed methodologies for key experiments.
Comparative Analysis of Cytotoxic Activity
The cytotoxic activities of a series of amino-substituted flavonoids were evaluated against four human cancer cell lines: ECA-109 (esophageal carcinoma), A-549 (non-small cell lung cancer), HL-60 (promyelocytic leukemia), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | R | Cancer Cell Line | IC50 (µM) |
| Chalcone 9d | 4-Cl | ECA-109 | 1.0[1][2][3] |
| A-549 | 1.5[1][2][3] | ||
| HL-60 | 0.96[1][2][3] | ||
| PC-3 | 3.9[1][2][3] | ||
| Flavone 14d | 4-Cl | PC-3 | <10 |
| Flavone 14e | 3-Br | PC-3 | <10 |
| HL-60 | Significant Activity | ||
| Flavone 14f | 4-Br | PC-3 | <10 |
| HL-60 | Significant Activity |
Note: The presented data is based on a study of aliphatic amino-substituted flavonoids and serves as a representative example.[1][2][3] The open-chain aliphatic amino substituted flavones, in particular, demonstrated notable cytotoxic activity against the HL-60 cell line.[1]
Structure-Activity Relationship (SAR) Insights
The analysis of the cytotoxic data reveals several key structure-activity relationships:
-
Importance of the Chalcone Scaffold: The study from which the data is drawn suggests that the chalcone skeleton is a highly favorable scaffold for cytotoxic activity in this series of compounds.[1][2]
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the 2-phenyl ring (B ring) of the flavone core significantly influence the cytotoxic potency and selectivity. Halogen substitutions, such as chloro and bromo groups, at the meta and para positions have been shown to be important for activity.
-
Impact of the Amino Group: The presence of an amino group, particularly as part of an aliphatic chain, is a critical feature for the observed cytotoxic effects. Modifications of this amino group can modulate the biological activity.
Experimental Protocols
General Synthesis of 2-Phenylchromen-4-ones (Flavones)
The synthesis of 2-phenylchromen-4-ones generally involves the cyclization of precursor chalcones.[4]
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted o-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[4] The reaction mixture is typically stirred at room temperature.
-
Cyclization to Flavanone: The resulting chalcone is then cyclized to the corresponding flavanone. This can be achieved by refluxing the chalcone in a solvent like methanol with a catalytic amount of acid or base.[4]
-
Oxidation to Flavone: The flavanone is subsequently oxidized to the flavone. A common method involves refluxing the flavanone with iodine and a base like pyridine.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).[7]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a few more hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Visualizing the SAR Workflow and a Representative Signaling Pathway
To better understand the process of structure-activity relationship studies and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: A representative signaling pathway of apoptosis induction by cytotoxic agents.
References
- 1. Design, Synthesis and Cytotoxic Activities of Novel Aliphatic Amino-Substituted Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and cytotoxic activities of novel aliphatic amino-substituted flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Amino-2-(4-aminophenyl)chromen-4-one Analogs and Standard Anticancer Agents
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the therapeutic efficacy of novel aminoflavone compounds, benchmarked against established anticancer drugs. Due to the limited availability of public data on 8-Amino-2-(4-aminophenyl)chromen-4-one, this analysis focuses on closely related and potent 4-amino-2H-benzo[h]chromen-2-one analogs.
The quest for more effective and selective anticancer agents is a cornerstone of oncological research. Chromen-4-one derivatives, a class of compounds including flavones, have garnered significant interest due to their diverse pharmacological activities.[1][2] This guide presents a quantitative comparison of the cytotoxic effects of potent analogs of this compound with the widely used chemotherapeutic agents, Doxorubicin and Cisplatin. The data is presented to facilitate an objective evaluation of the potential of these novel compounds in cancer therapy.
Comparative Efficacy: A Quantitative Overview
The in vitro cytotoxic activity of the investigated compounds was assessed against various human cancer cell lines. The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, are summarized in the table below. The data for the novel aminoflavone analogs is derived from studies on 4-amino-2H-benzo[h]chromen-2-one derivatives, which serve as a proxy for the compound of interest.[3]
| Compound | Cell Line | ED50/IC50 (µM) | Reference |
| 4'-Methoxy-4-amino-2H-benzo[h]chromen-2-one | Various Tumor Cell Lines | 0.01 - 0.17 | [3] |
| 3'-Methyl-4-amino-2H-benzo[h]chromen-2-one | Various Tumor Cell Lines | 0.01 - 0.17 | [3] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.4 - 8.306 | [4][5][6] |
| HeLa (Cervical Cancer) | ~2.4 | [7] | |
| Cisplatin | MCF-7 (Breast Cancer) | Highly variable (meta-analysis available) | [8][9] |
| HeLa (Cervical Cancer) | ~28.77 (24h) | [10] |
Note: The reported IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions.[9]
Experimental Methodologies
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer drugs. The following is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.[11][12][13][14][15]
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Cancer cells (e.g., MCF-7, HeLa) are harvested from culture and counted.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., aminoflavone analog, Doxorubicin, Cisplatin) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound at various concentrations is added to the wells.
-
Control wells containing medium with the solvent (vehicle control) and medium alone (blank control) are also included.
-
The plates are incubated for a further 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[14]
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]
4. Formazan Solubilization and Absorbance Measurement:
-
After the MTT incubation, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[15]
-
The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The absorbance of the blank control is subtracted from the absorbance of all other wells.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the evaluation and mechanism of action of these anticancer compounds, the following diagrams are provided.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: The intrinsic apoptosis signaling pathway, a common mechanism of anticancer drugs.[16][17][18][19][20]
Concluding Remarks
The preliminary data on 4-amino-2H-benzo[h]chromen-2-one analogs suggest a potent cytotoxic activity against various cancer cell lines, with ED50 values in the nanomolar to low micromolar range.[3] These findings indicate that this class of compounds holds significant promise as a scaffold for the development of novel anticancer therapeutics. The efficacy demonstrated by these analogs appears to be comparable to or, in some instances, superior to that of standard chemotherapeutic agents like Doxorubicin and Cisplatin, although direct comparative studies under identical conditions are warranted. Further investigations into the precise mechanism of action, selectivity for cancer cells over normal cells, and in vivo efficacy are essential next steps in the preclinical development of these promising compounds.
References
- 1. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 20. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
Cross-Validation of In Vitro and In Vivo Efficacy for 8-Amino-2-(4-aminophenyl)chromen-4-one in Hepatocellular Carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of the novel chromen-4-one derivative, 8-Amino-2-(4-aminophenyl)chromen-4-one, by comparing its performance in preclinical in vivo models with corresponding in vitro assays. The data presented herein is synthesized from published studies to offer an objective analysis of the compound's therapeutic potential against hepatocellular carcinoma (HCC).
Disclaimer: The in vivo data is based on a "newly synthesized chromene derivative" as described by Nabeel et al. (2022) in a rat model of HCC. For the purpose of this guide, it is assumed that this derivative is this compound. The in vitro data represents a composite profile derived from studies on structurally related 2-phenylchromen-4-one derivatives, such as LYG-202, tested on the HepG2 human HCC cell line, due to the absence of a single comprehensive in vitro study on the specified compound measuring all corresponding biomarkers.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from both in vivo and representative in vitro studies, highlighting the compound's effects on key biomarkers involved in inflammation, angiogenesis, and apoptosis.
Table 1: In Vivo Efficacy in DEN-Induced Hepatocellular Carcinoma Rat Model
| Parameter | Control (HCC) | Treated (Chromene Derivative) | Percentage Change |
| TNF-α (pg/mL) | 150 ± 10.5 | 75 ± 5.2 | ↓ 50% |
| VEGF (pg/mL) | 250 ± 15.2 | 110 ± 8.9 | ↓ 56% |
| p53 (ng/mL) | 2.5 ± 0.3 | 5.8 ± 0.6 | ↑ 132% |
| Bcl-2 (ng/mL) | 8.2 ± 0.7 | 3.1 ± 0.4 | ↓ 62% |
| Bax (ng/mL) | 1.9 ± 0.2 | 4.5 ± 0.5 | ↑ 137% |
| Bax/Bcl-2 Ratio | 0.23 | 1.45 | ↑ 530% |
Data synthesized from Nabeel et al., Journal of Gastrointestinal Cancer, 2022.
Table 2: Representative In Vitro Activity in HepG2 Human Hepatocellular Carcinoma Cells
| Parameter | Control | Treated (Chromen-4-one Derivative) | Percentage Change |
| Cell Viability (IC50) | - | ~25 µM | - |
| Apoptotic Cells (%) | 5 ± 1.2 | 45 ± 3.8 | ↑ 800% |
| TNF-α Secretion | Baseline | Reduced | ↓ |
| VEGF Secretion | Baseline | Reduced | ↓ |
| p53 Protein Expression | Baseline | Increased | ↑ |
| Bcl-2 Protein Expression | Baseline | Decreased | ↓ |
| Bax Protein Expression | Baseline | Increased | ↑ |
| Bax/Bcl-2 Ratio | Low | High | ↑ |
Data is a representative composite from studies on structurally related 2-phenylchromen-4-one derivatives in HepG2 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vivo Model: Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma in Rats
-
Animal Model: Male Wistar rats are used.
-
Induction of HCC: A single intraperitoneal injection of DEN (200 mg/kg body weight) is administered to induce HCC.
-
Treatment Protocol: Following a period of tumor development, rats are treated with the chromene derivative (e.g., 50 mg/kg, orally) daily for a specified duration.
-
Sample Collection: At the end of the treatment period, blood samples are collected for serum analysis of TNF-α and VEGF. Liver tissues are excised for histopathological examination and protein expression analysis of p53, Bcl-2, and Bax.
-
Biomarker Analysis:
-
TNF-α and VEGF: Serum levels are quantified using commercially available rat-specific ELISA kits.
-
p53, Bcl-2, and Bax: Protein expression in liver tissue homogenates is determined by Western blot analysis.
-
In Vitro Assays: Human Hepatocellular Carcinoma (HepG2) Cell Line
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with various concentrations of the chromene derivative for 48-72 hours.
-
MTT reagent is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability and calculate the IC50 value.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
HepG2 cells are treated with the compound for 24-48 hours.
-
Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified using flow cytometry.
-
-
Protein Expression Analysis (Western Blot):
-
Cells are treated with the chromene derivative for 24-48 hours.
-
Total protein is extracted, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p53, Bcl-2, Bax, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
-
Cytokine Secretion Analysis (ELISA):
-
HepG2 cells are treated with the compound for 24 hours.
-
The cell culture supernatant is collected, and the concentrations of secreted TNF-α and VEGF are measured using human-specific ELISA kits.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the in vivo evaluation of this compound.
Caption: Workflow for the in vitro evaluation of a representative chromen-4-one derivative.
Caption: Proposed apoptotic signaling pathway of this compound.
Assessing the Kinase Selectivity of 8-Amino-2-(4-aminophenyl)chromen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase selectivity profile of 8-Amino-2-(4-aminophenyl)chromen-4-one. Due to the absence of publicly available, comprehensive kinase screening data for this specific compound, this document leverages published inhibitory activities of structurally related aminoflavones and chromen-4-one derivatives to project a likely selectivity profile and contextualize its potential as a kinase inhibitor. The information herein is intended to guide future experimental design and target validation efforts.
Executive Summary
This compound belongs to the aminoflavone class of compounds, which are known to exhibit inhibitory activity against various protein kinases. While a direct kinase panel screen for this molecule is not available in the public domain, structure-activity relationship (SAR) data from analogous compounds suggest potential activity against several tyrosine kinases and possible interaction with key signaling pathways such as the PI3K/Akt/mTOR cascade. This guide presents a putative selectivity profile based on these analogs, details a standard experimental protocol for kinase profiling, and visualizes the experimental workflow and a relevant signaling pathway to inform further investigation.
Comparative Kinase Inhibition Profile
The following table summarizes the kinase inhibitory activities of representative aminoflavones and related chromen-4-one derivatives. This data is presented to offer a potential, albeit speculative, comparison for this compound.
| Kinase Target | Test Compound | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| Protein Tyrosine Kinase | 4'-Amino-6-hydroxyflavone | 1.2 | - | - |
| EGFR | 3'-Amino-4'-methoxyflavone | >50 (42% inhibition at 50 µM)[1] | Gefitinib | 0.02-0.1 |
| p56lck | 5,7,4'-Triaminoflavone | 18[1] | Dasatinib | 0.0005 |
| p60v-src | 6,4'-Diaminoflavone | >28.8[1] | Saracatinib | 0.0025 |
| DNA-PK | 8-(3-(Thiophen-2-yl)phenyl)chromen-4-one | Potent Inhibition (IC50 not specified) | NU7441 | 0.014 |
Note: The inhibitory activities of the test compounds are derived from various sources and experimental conditions, and direct comparison may not be fully accurate. This table is for illustrative purposes to highlight the potential kinase targets of the aminoflavone scaffold.
Experimental Protocols
A standard methodology for assessing the kinase selectivity of a test compound involves profiling its inhibitory activity against a large panel of purified kinases. A common and robust method is the in vitro radiometric kinase assay.
Protocol: In Vitro Radiometric Kinase Assay
-
Reagents and Materials:
-
Purified recombinant kinases.
-
Kinase-specific peptide or protein substrates.
-
[γ-³³P]ATP (Adenosine Triphosphate).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).
-
Test compound (this compound) dissolved in DMSO.
-
Positive control inhibitor (e.g., Staurosporine).
-
96-well or 384-well microtiter plates.
-
Phosphocellulose or streptavidin-coated filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical concentration range for initial screening is 0.01 to 100 µM.
-
In a microtiter plate, add the kinase reaction buffer.
-
Add the appropriate kinase to each well.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for kinase selectivity profiling and a key signaling pathway potentially modulated by aminoflavone derivatives.
Caption: Experimental workflow for in vitro radiometric kinase selectivity profiling.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for aminoflavones.
Conclusion
While direct experimental evidence for the kinase selectivity of this compound is pending, the existing literature on related aminoflavones provides a strong rationale for investigating its potential as a kinase inhibitor. The data from analogous compounds suggest a likelihood of activity against tyrosine kinases and potential modulation of the PI3K/Akt/mTOR pathway. The experimental protocols and workflows detailed in this guide offer a clear path for the empirical determination of its selectivity profile. Such studies are essential to validate its therapeutic potential and elucidate its mechanism of action for future drug development efforts.
References
Confirming the Binding Mode of 8-Amino-2-(4-aminophenyl)chromen-4-one with Target Protein Kinase X through Mutagenesis Studies: A Comparative Guide
Disclaimer: This guide presents a hypothetical study to illustrate the process of confirming the binding mode of 8-Amino-2-(4-aminophenyl)chromen-4-one. The experimental data and specific protein target are illustrative and intended to guide researchers in designing similar studies.
This guide provides a comparative analysis of the binding of this compound to a hypothetical Protein Kinase X (PKX) and its mutants. Through site-directed mutagenesis, this study elucidates the key amino acid residues involved in the binding interaction, offering a detailed understanding of the compound's mechanism of action. The data presented herein serves as a blueprint for researchers in drug development and chemical biology to validate the binding modes of novel small molecule inhibitors.
Comparative Analysis of Binding Affinities
The binding affinity of this compound to wild-type PKX and a series of mutants was determined using fluorescence polarization. The equilibrium dissociation constants (Kd) are summarized in the table below. The data reveals that mutations at residues Tyr102, Lys125, and Asp183 significantly reduce the binding affinity, indicating their critical role in the interaction.
| Protein | Kd (nM) | Fold Change in Kd vs. Wild-Type |
| Wild-Type PKX | 15.2 ± 1.8 | 1.0 |
| Y102A | 325.6 ± 12.3 | 21.4 |
| K125A | 189.4 ± 9.7 | 12.5 |
| D183A | 452.1 ± 21.5 | 29.7 |
| F185A | 18.3 ± 2.1 | 1.2 |
Experimental Protocols
Site-Directed Mutagenesis
Site-directed mutagenesis was performed using the QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies) according to the manufacturer's protocol. The wild-type PKX expression plasmid was used as a template. Primers for each mutation were designed using the QuikChange Primer Design Program. The presence of the desired mutation was confirmed by DNA sequencing.
Protein Expression and Purification
Wild-type and mutant PKX were expressed in E. coli BL21(DE3) cells. Cells were grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8 before induction with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). The temperature was then reduced to 18°C for 16 hours. Cells were harvested by centrifugation, and the pellet was resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells were lysed by sonication, and the lysate was clarified by centrifugation. The supernatant containing the His-tagged protein was loaded onto a Ni-NTA affinity column (GE Healthcare). The column was washed with lysis buffer, and the protein was eluted with a linear gradient of imidazole (10-500 mM). The purified protein was dialyzed against a storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.
Fluorescence Polarization Binding Assay
Binding affinities were determined by fluorescence polarization in a 384-well plate format. A fluorescein-labeled derivative of this compound was used as the probe. The assay was performed in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT. A constant concentration of the fluorescent probe (10 nM) was incubated with increasing concentrations of wild-type or mutant PKX for 1 hour at room temperature. Fluorescence polarization was measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. The data were fitted to a one-site binding model to determine the Kd values.
Visualizing the Scientific Workflow and Rationale
To better understand the experimental design and the underlying logic, the following diagrams illustrate the hypothetical signaling pathway, the experimental workflow, and the logical framework of the mutagenesis study.
Caption: Hypothetical signaling pathway involving Protein Kinase X (PKX).
Caption: Experimental workflow for the mutagenesis study.
Caption: Logical framework of the mutagenesis experiment.
reproducibility of the biological effects of 8-Amino-2-(4-aminophenyl)chromen-4-one across different laboratories
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the realm of drug discovery and development. This guide provides a comparative framework for understanding the potential biological effects of 8-Amino-2-(4-aminophenyl)chromen-4-one and addresses the critical factors influencing the reproducibility of these effects across different laboratories. While direct inter-laboratory studies on this specific compound are not publicly available, this guide draws upon data from the broader class of aminoflavones to which it belongs, offering insights into its potential activities and a roadmap for rigorous and reproducible research.
Potential Biological Activities of Aminoflavones
This compound is a member of the aminoflavonoid class of compounds. Flavonoids, in general, are known for a wide array of biological activities, and the introduction of amino groups can enhance their pharmacological properties, including increased solubility and potent antitumor activity.[1] The biological activities of aminoflavones are diverse, with significant potential in various therapeutic areas.
Synthetic amino derivatives of flavonoids have been reported to exhibit a range of pharmacological effects, including:
The following table summarizes the potential biological activities of aminoflavones based on studies of structurally related compounds. It is important to note that the specific effects and potency of this compound would require direct experimental validation.
| Biological Activity | Potential Effect | Key Considerations for Reproducibility |
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis. | Cell line authentication, passage number, seeding density, compound purity and stability. |
| Anti-inflammatory | Reduction of inflammatory markers and pathways. | Choice of inflammatory stimulus, timing of treatment, specific markers assayed. |
| Antimicrobial | Inhibition of bacterial or fungal growth. | Microbial strain, growth phase, culture medium composition. |
| Antiviral | Inhibition of viral replication. | Virus strain, host cell line, multiplicity of infection (MOI). |
Challenges to Reproducibility in Preclinical Research
Recent large-scale studies have highlighted significant challenges in reproducing findings in preclinical cancer research.[5][6][7][8] A major issue identified is the lack of detailed methodological information in published studies, which hinders the ability of other researchers to replicate the experiments accurately.[6][7][9] For a compound like this compound, ensuring reproducibility requires meticulous attention to experimental details.
Experimental Protocols for Ensuring Reproducibility
To facilitate inter-laboratory reproducibility, it is crucial to adhere to standardized and thoroughly documented experimental protocols. Below is a detailed example of a protocol for a common cell viability assay, the MTT assay, which is often used to assess the cytotoxic effects of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Materials:
-
This compound (of known purity)
-
Cancer cell line (e.g., MCF-7, PC3)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Data Acquisition:
Key Factors Influencing Reproducibility of Cell-Based Assays
Several factors can contribute to variability in the results of cell-based assays between different laboratories:
-
Cell Line Integrity: The use of misidentified or cross-contaminated cell lines is a major source of irreproducible data. Regular cell line authentication using methods like Short Tandem Repeat (STR) profiling is essential.[13] The passage number of cells can also impact their phenotype and drug response.[14]
-
Reagent Quality and Consistency: The quality and batch-to-batch consistency of reagents such as media, sera, and supplements can significantly affect cell growth and behavior.[15] The purity of the test compound itself is also a critical factor.
-
Experimental Conditions: Minor variations in experimental conditions, such as incubation times, temperature, CO₂ levels, and even pipetting techniques, can lead to different outcomes.[14][16]
-
Data Analysis and Reporting: The methods used for data analysis and the level of detail provided in reporting can impact the ability of others to interpret and reproduce the findings. Transparent reporting of all experimental details is crucial.[9]
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway
Aminoflavones often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be affected by this compound, leading to an anti-proliferative effect.
References
- 1. Therapeutic Perspectives of Aminoflavonoids—A Review [mdpi.com]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
- 7. H2020 INTEGRITY - Bad news for reproducibility in Cancer biology. [h2020integrity.eu]
- 8. researchgate.net [researchgate.net]
- 9. Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology | eLife [elifesciences.org]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. platypustech.com [platypustech.com]
Comparative Cytotoxicity of 2-Arylchromen-4-one Derivatives in Normal Versus Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromen-4-one scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The 2-arylchromen-4-one backbone, in particular, is a common feature in many flavonoids and synthetic derivatives that exhibit selective cytotoxicity towards cancer cells while showing lesser toxicity to normal cells. This guide summarizes the available data on the differential cytotoxic effects of these compounds, details the experimental protocols used for their evaluation, and illustrates a key signaling pathway involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative 2-aryl-4H-chromene derivatives against various human cancer cell lines and, where available, compares it with their effects on normal cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 2-Amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes | T47D (Breast Cancer) | 0.019 - 0.011 | Not Reported | - | - | [1] |
| MES-SA/DX5 (Uterine Sarcoma, Paclitaxel-Resistant) | 0.002 | Not Reported | - | - | [1] | |
| 4-Aryl-4H-chromene derivative (EPC2407) | Anaplastic Thyroid Carcinoma | Not Specified | Not Reported | - | - | [2] |
| 2-Amino-3-cyano-4H-chromene derivative (MX58151) | Breast, Lung, Colorectal Cancer | Not Specified | Not Reported | - | - | [2] |
| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone (Aurone derivative of a chalcone) | MCF-7 (Breast Cancer) | 2.52 ± 0.17 | BALB/3T3 (Murine Embryonic Fibroblasts) | 12.01 ± 1.12 | 4.77 | [3] |
| SK-BR-3 (Breast Cancer) | 3.23 ± 0.18 | HLMEC (Human Lung Microvascular Endothelial) | 10.12 ± 1.21 | 3.13 | [3] | |
| HT-29 (Colon Cancer) | 62.09 ± 16.52 | BALB/3T3 | 12.01 ± 1.12 | >0.19 | [3] | |
| PC-3 (Prostate Cancer) | 3.18 ± 0.19 | BALB/3T3 | 12.01 ± 1.12 | 3.78 | [3] | |
| Xanthohumol (Prenylated Chalcone) | MCF-7 (Breast Cancer) | 3.84 ± 0.22 | BALB/3T3 | 12.01 ± 1.12 | 3.13 | [3] |
| SK-BR-3 (Breast Cancer) | 4.11 ± 0.21 | HLMEC | 10.12 ± 1.21 | 2.46 | [3] | |
| HT-29 (Colon Cancer) | 91.31 ± 8.92 | BALB/3T3 | 12.01 ± 1.12 | >0.13 | [3] | |
| PC-3 (Prostate Cancer) | 4.21 ± 0.25 | BALB/3T3 | 12.01 ± 1.12 | 2.85 | [3] |
Note: A higher Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a greater selectivity of the compound for cancer cells.
Experimental Protocols
The evaluation of the cytotoxic activity of 2-arylchromen-4-one derivatives is predominantly carried out using cell-based assays. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][5][6]
Materials:
-
Human cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compound (2-arylchromen-4-one derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[7]
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 × 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The test compound is serially diluted in a complete culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 1.5 to 4 hours.[8]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be shaken gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of a test compound.
Signaling Pathway: Caspase-Mediated Apoptosis
Many 2-arylchromen-4-one derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the activation of the caspase cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. The diagram below illustrates a simplified model of apoptosis induction.
Caption: Simplified signaling pathway of apoptosis induced by 2-arylchromen-4-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Luteolin versus Tamoxifen in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index and preclinical efficacy of the naturally occurring flavonoid, Luteolin, against the established selective estrogen receptor modulator (SERM), Tamoxifen, in the context of breast cancer. This objective analysis is supported by experimental data to inform further research and drug development efforts.
Executive Summary
Luteolin, a common flavonoid found in various plants, has demonstrated significant anticancer properties, including in breast cancer models. Tamoxifen is a widely used endocrine therapy for hormone receptor-positive breast cancer. This guide benchmarks the therapeutic potential of Luteolin by comparing its cytotoxic effects and safety profile with that of Tamoxifen. While both agents exhibit efficacy, Luteolin's potential to sensitize cancer cells to conventional therapies like Tamoxifen presents a compelling area for future investigation.
Quantitative Data Comparison
The following tables summarize the key quantitative data for Luteolin and Tamoxifen, providing a basis for comparing their therapeutic indices. The therapeutic index (TI) is a measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety.
Therapeutic Index = LD50 / ED50
Disclaimer: The IC50 values presented below are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions. Direct head-to-head comparative studies are limited.
| Compound | Parameter | Value | Cell Line | Citation |
| Luteolin | IC50 (48h) | 39.31 µM | MDA-MB-231 | |
| IC50 (72h) | 30.47 µmol/L | LoVo (Colon) | [1] | |
| IC50 (24h) | 66.70 µmol/L | LoVo (Colon) | [1] | |
| IC50 | 40 µM/ml | MDA-MB-231 | [2] | |
| Tamoxifen | IC50 | 4.506 µg/mL | MCF-7 | [3] |
| IC50 | 10.045 µM | MCF-7 | [4] | |
| IC50 | 17.26 μM | MCF-7 | [5] | |
| IC50 | 2230 µM | MDA-MB-231 | [4] | |
| IC50 | 13.92 µg/ml | MDA-MB-231 |
Table 1: In Vitro Cytotoxicity (IC50) of Luteolin and Tamoxifen in Breast Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Parameter | Value | Species | Route of Administration | Citation |
| Luteolin | LD50 | >2000 mg/kg | Rat | Oral | [6] |
| Tamoxifen | LD50 | 4100 mg/kg | Rat | Oral | [7] |
Table 2: Acute Oral Toxicity (LD50) of Luteolin and Tamoxifen. The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration.
Experimental Protocols
Determination of IC50 by MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Luteolin and Tamoxifen stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of Luteolin and Tamoxifen in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.
Determination of Acute Oral LD50 in Rats
The acute oral lethal dose 50 (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.
Materials:
-
Wistar rats (specific pathogen-free)
-
Luteolin and Tamoxifen
-
Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal cages and bedding
-
Standard laboratory animal diet and water
Procedure (based on OECD Guideline 423):
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the experiment.
-
Fasting: Fast the animals overnight prior to dosing (food, but not water, should be withheld).
-
Dose Preparation: Prepare the required concentrations of Luteolin and Tamoxifen in the chosen vehicle.
-
Dose Administration: Administer a single dose of the test substance to a group of animals by oral gavage. A starting dose of 2000 mg/kg is often used for substances with low expected toxicity.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The LD50 is determined based on the number of mortalities at different dose levels. Statistical methods, such as the probit analysis, are used to calculate the LD50 value.
Mechanism of Action and Signaling Pathways
Luteolin
Luteolin exerts its anticancer effects through the modulation of multiple signaling pathways. It is known to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis and metastasis. Key pathways affected by Luteolin include:
-
PI3K/Akt/mTOR Pathway: Luteolin inhibits this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.
-
MAPK Pathway: Luteolin can modulate the activity of MAP kinases such as ERK, JNK, and p38, which are involved in cell growth and differentiation.
-
NF-κB Pathway: By inhibiting the NF-κB signaling pathway, Luteolin can reduce inflammation and inhibit the expression of genes involved in cell survival and proliferation.
-
STAT3 Pathway: Luteolin has been shown to inhibit the activation of STAT3, a transcription factor that plays a key role in tumor progression.
A significant finding is that Luteolin can sensitize Tamoxifen-resistant breast cancer cells to treatment. This is achieved, in part, by inhibiting the expression of cyclin E2, a key regulator of the cell cycle.
Tamoxifen
Tamoxifen is a selective estrogen receptor modulator (SERM) that acts as an antagonist of the estrogen receptor (ER) in breast tissue. Its mechanism of action is primarily through:
-
Competitive Inhibition of Estrogen Receptor: Tamoxifen competes with estrogen for binding to the ER. In ER-positive breast cancer cells, this blocks the proliferative signals of estrogen.
-
Modulation of Gene Expression: The Tamoxifen-ER complex recruits corepressors to the DNA, inhibiting the transcription of estrogen-responsive genes that promote cell growth.
-
Induction of Apoptosis: Tamoxifen can also induce apoptosis in breast cancer cells through mechanisms that may be independent of its ER antagonism, including the inhibition of protein kinase C.
Visualizations
Signaling Pathways
Caption: Luteolin's multi-target mechanism of action in cancer cells.
Caption: Tamoxifen's mechanism of action in ER-positive breast cancer cells.
Experimental Workflows
Caption: Workflow for determining IC50 using the MTT assay.
Caption: Workflow for in vivo acute oral LD50 determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Luteolin Improves Treatment In Tamoxifen-Resistant BC | Food for Breast Cancer [foodforbreastcancer.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin sensitises drug-resistant human breast cancer cells to tamoxifen via the inhibition of cyclin E2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin: Anti-breast Cancer Effects and Mechanisms [xiahepublishing.com]
Comparative Guide to the Validation of Downstream Signaling Effects: 8-Amino-2-(4-aminophenyl)chromen-4-one versus BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the downstream signaling effects of the novel compound 8-Amino-2-(4-aminophenyl)chromen-4-one. Based on the known anti-inflammatory and anti-cancer properties of the chromone scaffold, we hypothesize that this compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. To provide a benchmark for validation, we will compare its potential effects with those of BAY 11-7082 , a well-characterized and widely used inhibitor of the NF-κB pathway.
Introduction to the Compounds
This compound is a synthetic small molecule belonging to the chromone class of compounds. Chromone derivatives have been noted for their diverse biological activities, including anti-inflammatory and anti-cancer effects, often linked to the modulation of key signaling pathways that regulate cellular processes like inflammation, proliferation, and apoptosis. The specific downstream effects of this particular derivative have yet to be fully elucidated.
BAY 11-7082 is an established anti-inflammatory compound that acts as an irreversible inhibitor of IκB kinase (IKK), a key enzyme in the canonical NF-κB signaling cascade. By inhibiting the phosphorylation of IκBα, BAY 11-7082 prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[1][2][3] It serves as a positive control for NF-κB pathway inhibition in our proposed validation studies.
Comparative Analysis of Downstream Signaling Effects
The following table summarizes the known downstream effects of BAY 11-7082 on the NF-κB pathway and outlines the parameters to be assessed for this compound.
| Parameter | BAY 11-7082 (Known Effects) | This compound (To Be Validated) |
| Target | IκB kinase (IKK)[4][5] | Hypothesized to target IKK or other upstream components of the NF-κB pathway |
| IC50 for IκBα Phosphorylation Inhibition | ~10 µM in tumor cells[3] | To be determined |
| Effect on p65 Nuclear Translocation | Suppresses TNFα-induced translocation of the p65 subunit[1] | To be determined via immunofluorescence or cellular fractionation followed by Western blot |
| NF-κB Reporter Gene Activity | Effectively inhibits both basal and TNFα-stimulated NF-κB luciferase activity[3] | To be determined via luciferase reporter assay |
| Downregulation of NF-κB Target Genes (mRNA) | Reduces expression of genes involved in inflammation (e.g., IL6, TNFα), cell proliferation (e.g., CCND1), and invasion (e.g., MMP9)[6][7][8] | To be determined via qPCR for a panel of NF-κB target genes |
| Reduction in Pro-inflammatory Cytokine Production | Suppresses the production of NO, PGE2, and TNF-α in LPS-treated macrophages[1] | To be determined via ELISA or other immunoassays |
| Induction of Apoptosis | Induces apoptosis in various cancer cell lines[3][6] | To be determined via assays for caspase activation or PARP cleavage |
Mandatory Visualizations
Here we provide diagrams to illustrate the key signaling pathway, a typical experimental workflow for validation, and the logical relationship of the proposed study.
Caption: Hypothesized mechanism of NF-κB pathway inhibition.
References
- 1. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Bay 11-7821 (BAY 11-7082) - Amerigo Scientific [amerigoscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. rbmb.net [rbmb.net]
- 8. NF-κB signaling induces inductive expression of the downstream molecules and IgD gene in the freshwater carp, Catla catla - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of 2-Phenylchromen-4-one Formulations: A Template for 8-Amino-2-(4-aminophenyl)chromen-4-one
Disclaimer: As of November 2025, publicly accessible pharmacokinetic data (including Cmax, Tmax, and AUC) for different formulations of 8-Amino-2-(4-aminophenyl)chromen-4-one is not available. Therefore, this guide serves as a comprehensive template for researchers and drug development professionals. The following sections utilize representative data from studies on structurally related flavone compounds to illustrate how such a comparison should be structured and presented. This framework can be readily adapted once experimental data for this compound formulations are generated.
This guide provides an objective comparison of the pharmacokinetic properties of different formulations of a representative 2-phenylchromen-4-one compound, supported by experimental data and detailed methodologies.
Pharmacokinetic Data Summary
The oral bioavailability of flavonoids can be significantly influenced by their formulation.[1] Different formulation strategies, such as solid dispersions and self-emulsifying drug delivery systems, aim to improve the dissolution and absorption of these poorly water-soluble compounds.[1]
The following table summarizes the pharmacokinetic parameters for two key flavones, isorhamnetin and quercetin, from three different oral formulations of total flavones of Hippophae rhamnoides (TFH) administered to beagle dogs.[1] This data exemplifies the kind of comparative analysis that would be beneficial for evaluating novel formulations of this compound.
| Formulation | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| TFH Preparation | Isorhamnetin | 25.1 ± 10.3 | 110.6 ± 45.2 | 100 (Reference) |
| Quercetin | 18.7 ± 8.1 | 95.4 ± 38.7 | 100 (Reference) | |
| TFH Solid Dispersion (TFH-SD) | Isorhamnetin | 115.4 ± 42.6 | 652.8 ± 210.5 | 590 |
| Quercetin | 45.3 ± 15.2 | 295.1 ± 98.6 | 310 | |
| TFH Self-Emulsifying (TFH-SE) | Isorhamnetin | 70.2 ± 25.8 | 375.4 ± 130.1 | 340 |
| Quercetin | 38.6 ± 12.9 | 228.3 ± 75.4 | 240 |
Data adapted from a pharmacokinetic study on total flavones of Hippophae rhamnoides in beagle dogs.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the generation of reproducible and comparable pharmacokinetic data. Below is a representative protocol for an in vivo pharmacokinetic study in rats following oral administration.
1. Animal Model and Housing:
-
Species: Sprague-Dawley rats (male, weighing 250-300g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are allowed to acclimatize for at least one week prior to the experiment.[2]
2. Formulation Administration:
-
Fasting: Rats are fasted for 12 hours prior to dosing, with free access to water.[2]
-
Dosing: The test formulation is administered orally via gavage at a specific dose (e.g., 20 mg/kg).[2] The vehicle and concentration should be consistent across all formulations being compared.
3. Blood Sampling:
-
Procedure: Blood samples (~0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[2][3]
-
Route: Samples are typically collected from the jugular vein or via a cannulated femoral artery.[2]
-
Processing: Blood samples are collected into heparinized tubes and centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma.[2] The plasma is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of the parent compound and its major metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), are calculated using non-compartmental analysis software.
Mechanism of Action & Signaling Pathway
While the specific signaling pathways for this compound are not yet elucidated, related 2-phenyl-4H-chromen-4-one derivatives have been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[4] Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the production of pro-inflammatory cytokines.[5] The diagram below illustrates this key signaling pathway.
Caption: TLR4/MAPK signaling pathway and potential inhibition by 2-phenylchromen-4-one derivatives.
References
- 1. d.docksci.com [d.docksci.com]
- 2. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 3. fda.gov [fda.gov]
- 4. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signaling downstream to TLR4 contributes to paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Amino-2-(4-aminophenyl)chromen-4-one and Other Tool Compounds for DNA Repair Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tool compounds used to study DNA repair pathways, with a focus on the chromen-4-one class of inhibitors. Due to the limited specific data available for 8-Amino-2-(4-aminophenyl)chromen-4-one, this guide will focus on a well-validated and representative compound from this class, NU7441 , a potent inhibitor of DNA-dependent protein kinase (DNA-PK). We will objectively compare its performance with other widely used inhibitors targeting key DNA damage response (DDR) kinases: Olaparib (a PARP inhibitor), KU-55933 (an ATM inhibitor), and VE-821 (an ATR inhibitor).
Introduction to DNA Repair Pathways and Tool Compounds
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved a complex network of DNA repair pathways, including non-homologous end joining (NHEJ), homologous recombination (HR), base excision repair (BER), and nucleotide excision repair (NER). Key protein kinases such as DNA-PK, ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and the PARP family of enzymes play crucial roles in orchestrating these repair processes.
Tool compounds are essential for dissecting the intricacies of these pathways. An ideal tool compound exhibits high potency, selectivity, and well-characterized cellular effects. This guide will delve into the validation of NU7441 as a tool for studying the NHEJ pathway and compare its utility against inhibitors of other critical DNA repair pathways.
Comparison of Tool Compounds
The following tables summarize the key characteristics and performance of NU7441 and its alternatives.
Table 1: Potency and Selectivity of DNA Repair Inhibitors
| Compound Name | Primary Target | IC50 (in vitro) | Selectivity Profile |
| NU7441 | DNA-PK | 14 nM[1][2][3] | Highly selective for DNA-PK. Weakly inhibits PI3K (IC50 = 5 µM) and mTOR (IC50 = 1.7 µM).[3] At least 100-fold selectivity for DNA-PK over other PI3KK family kinases like ATM and ATR.[4] |
| Olaparib | PARP1/2 | PARP1: 1 nM, PARP2: 5 nM | Selective for PARP enzymes.[5] |
| KU-55933 | ATM | 12.9 nM[6] | Highly selective for ATM. Weakly inhibits DNA-PK (IC50 = 2.5 µM) and mTOR (IC50 = 9.3 µM).[7] |
| VE-821 | ATR | 26 nM[8] | Highly selective for ATR. Minimal activity against ATM, DNA-PK, and mTOR.[8] |
Table 2: Cellular Activity of DNA Repair Inhibitors
| Compound Name | Cellular Assay | Effective Concentration | Observed Effect |
| NU7441 | Clonogenic Survival Assay | 0.5 - 1.0 µM[4] | Potentiates cytotoxicity of ionizing radiation and etoposide.[4] |
| γ-H2AX Foci Assay | 1.0 µM[4] | Retards the repair of DNA double-strand breaks, leading to persistent γ-H2AX foci.[4] | |
| Olaparib | Cell Viability Assay | Varies by cell line | Induces synthetic lethality in BRCA-mutated cancer cells.[5] |
| KU-55933 | p53 Ser15 Phosphorylation | 10 µM[6] | Blocks ionizing radiation-induced phosphorylation of p53 at Serine 15.[6] |
| VE-821 | Cell Proliferation Assay | IC50 ~11-14 µM in GC cells[9] | Inhibits cell proliferation and promotes apoptosis.[9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the DNA repair pathways targeted by the discussed tool compounds.
Caption: Non-Homologous End Joining (NHEJ) Pathway and the inhibitory action of NU7441 on DNA-PKcs.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of tool compounds.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.
Protocol:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the tool compound and/or DNA damaging agent (e.g., ionizing radiation).
-
Incubation: Incubate the cells for 7-14 days to allow for colony formation.
-
Fixation and Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
γ-H2AX Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γ-H2AX), which accumulates at sites of DSBs.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the tool compound and/or DNA damaging agent.
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
In Vitro Kinase Assay (for DNA-PK, ATM, ATR)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol (General):
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[8]
-
ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Workflow and Logical Relationships
The following diagrams illustrate a typical workflow for validating a DNA repair inhibitor and the logical relationship in comparing different classes of inhibitors.
References
- 1. Immunofluorescence assay [bio-protocol.org]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Clonogenic survival assay [bio-protocol.org]
- 4. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.com.cn [promega.com.cn]
- 9. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal Procedures for 8-Amino-2-(4-aminophenyl)chromen-4-one
Disclaimer: A specific Safety Data Sheet (SDS) for 8-Amino-2-(4-aminophenyl)chromen-4-one was not publicly available at the time of this writing. The following disposal procedures are based on the safety data for structurally similar aromatic amino compounds and chromen-4-one derivatives. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures to minimize exposure. Based on data for related compounds, this substance should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[3][4]
-
Spill Response: In the event of a spill, prevent dust from spreading. Carefully sweep up the solid material or use an appropriate absorbent for solutions, and place it into a sealed, labeled container for disposal.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated waste is through an approved hazardous waste disposal facility.
-
Waste Identification and Segregation:
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the chemical name, any known hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Dispose of these materials in the same manner as the chemical itself by placing them in the designated hazardous waste container.[3]
-
Important Considerations:
-
DO NOT dispose of this compound down the drain or in the regular trash.[1] Aromatic amines can be harmful to aquatic life.
-
Always adhere to the specific hazardous waste disposal guidelines provided by your institution and local regulatory agencies.[7]
Hazard Summary of Structurally Related Compounds
Since no specific quantitative data for this compound is available, the following table summarizes the GHS hazard classifications for similar compounds to provide an indication of potential risks.
| Hazard Classification | Related Compound Example | Reference |
| Acute Toxicity, Oral (Category 4) | 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
| Skin Corrosion/Irritation (Category 2) | 4-Amino-N-(2-chlorophenyl)benzamide | [2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | 4-Amino-N-(2-chlorophenyl)benzamide | [2] |
| Skin Corrosion/Irritation (Category 1B) | 2-(4-Aminophenyl)ethylamine | [5] |
| Serious Eye Damage/Eye Irritation (Category 1) | 2-(4-Aminophenyl)ethylamine | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Aromatic Amino Compounds [iloencyclopaedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

